molecular formula C8H10N2O3S B027612 Diazald-N-methyl-13C-N-methyl-d3 CAS No. 102832-11-1

Diazald-N-methyl-13C-N-methyl-d3

Cat. No.: B027612
CAS No.: 102832-11-1
M. Wt: 218.26 g/mol
InChI Key: FFKZOUIEAHOBHW-JVXUGDAPSA-N
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Description

Diazald-N-methyl-13C-N-methyl-d3 is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 218.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-nitroso-N-(trideuterio(113C)methyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKZOUIEAHOBHW-JVXUGDAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198251
Record name Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso-
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Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102832-11-1
Record name Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso-
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Foundational & Exploratory

An In-depth Technical Guide to Diazald-N-methyl-13C-N-methyl-d3: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of the isotopically labeled compound, Diazald-N-methyl-13C-N-methyl-d3. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to facilitate its effective use in advanced research and development settings.

Core Chemical Identity and Properties

This compound is a specialized, isotopically labeled version of N-methyl-N-nitroso-p-toluenesulfonamide, commonly known as Diazald. The specific labeling, involving both a stable carbon isotope (¹³C) and deuterium (d₃), imparts unique characteristics that are highly valuable in modern analytical chemistry, particularly in mass spectrometry-based quantification.

The strategic placement of these heavy isotopes provides a distinct mass shift from the unlabeled parent compound, which is fundamental to its primary application as an internal standard.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
IUPAC Name N,4-di(methyl-¹³C, d₃)-N-nitrosobenzenesulfonamideN/A
Synonyms Diazald-(N-methyl-¹³C, d₃), 4-Methyl-N-(methyl-¹³C, d₃)-N-nitrosobenzenesulfonamideN/A
CAS Number 102832-11-1[1][2]
Molecular Formula C₇¹³CH₇D₃N₂O₃S[1]
Molecular Weight 218.27 g/mol [1]
Appearance Solid[1]
Melting Point 62°C[1]
Storage Temperature -20°C[1]

The Critical Role of Isotopic Labeling in Modern Research

Stable isotope labeled (SIL) compounds, such as this compound, are indispensable tools in quantitative analysis.[3] The incorporation of isotopes like ¹³C and deuterium creates a compound that is chemically identical to its unlabeled counterpart but possesses a higher mass.[3] This mass difference is the cornerstone of its utility.

The "Gold Standard" Internal Standard in Mass Spectrometry

In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results.[4][5] The IS is added at a known concentration to all samples (including calibrators and quality controls) at the beginning of the sample preparation process. Its purpose is to correct for variations that can occur during the analytical workflow, such as:

  • Sample Extraction and Recovery: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Matrix Effects: Signal suppression or enhancement caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).[4][6]

  • Instrumental Variability: Fluctuations in the mass spectrometer's performance.

A SIL internal standard is considered the "gold standard" because it co-elutes chromatographically with the analyte and experiences nearly identical extraction recovery and matrix effects.[4][5] This ensures that any variation affecting the analyte will also affect the SIL-IS to the same extent, leading to a consistent analyte-to-IS response ratio and highly reliable quantification.[4] The use of SIL analogs has been widely shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays.[3]

This compound as a Precursor for Labeled Diazomethane

Beyond its direct use, this compound can also serve as a precursor for generating isotopically labeled diazomethane (¹³CH₂N₂ or CD₂N₂). Diazald itself is a well-established and safer precursor for the highly reactive and toxic methylating agent, diazomethane.[7][8] Upon reaction with a base, Diazald decomposes to yield diazomethane.[7][8]

By using the labeled version, researchers can synthesize ¹³C- and/or deuterium-labeled methyl esters and other methylated compounds. This is particularly useful in:

  • Metabolic Studies: Tracing the metabolic fate of a methyl group within a biological system.

  • Mechanistic Studies: Elucidating reaction mechanisms by tracking the labeled methyl group.

  • Lipidomics: A technique known as ¹³C-Trimethylation enhancement using diazomethane (¹³C-TrEnDi) uses ¹³C-labeled diazomethane to derivatize certain lipid classes, which enhances their signal intensity in mass spectrometry.[9]

Experimental Protocols and Workflows

Workflow for Use as an Internal Standard in LC-MS/MS

The following is a generalized workflow for the use of this compound as an internal standard for the quantification of unlabeled Diazald or a related analyte.

Objective: To accurately quantify an analyte in a complex biological matrix (e.g., human plasma).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

    • Prepare a primary stock solution of this compound (the IS) at the same concentration in the same solvent.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Create a series of working standard solutions of the analyte by serial dilution of the primary stock.

    • Prepare a working IS solution by diluting the primary IS stock to a fixed concentration (e.g., 100 ng/mL).

    • To prepare calibration standards, spike an appropriate volume of each analyte working standard into a blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation Example):

    • Aliquot 100 µL of each calibrator, QC, and unknown sample into a microcentrifuge tube.

    • Add 20 µL of the working IS solution to every tube (except for blank matrix samples used to check for interference).

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

  • Data Analysis:

    • Monitor the specific mass transitions (MRM transitions) for both the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram: LC-MS/MS Quantification Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Unknown Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify Cal_Curve->Quantify

Caption: Workflow for analyte quantification using a SIL internal standard.

Generation of Labeled Diazomethane

The generation of diazomethane from Diazald is a well-established procedure but must be performed with extreme caution due to the toxic and explosive nature of diazomethane.[10][11] This procedure should only be conducted in a well-ventilated fume hood, behind a safety shield, and using specialized glassware with smooth glass joints.[10]

Reaction Scheme: The base-catalyzed decomposition of this compound yields isotopically labeled diazomethane.

Diagram: Diazomethane Generation

G cluster_reactants Reactants cluster_products Products Diazald_labeled This compound Diazomethane_labeled Labeled Diazomethane (¹³CH₂N₂ or CD₂N₂) Diazald_labeled->Diazomethane_labeled  Base-catalyzed elimination Byproduct p-Toluenesulfonate Salt Diazald_labeled->Byproduct Base Strong Base (e.g., KOH)

Caption: Base-catalyzed generation of labeled diazomethane.

Generalized Protocol:

  • Apparatus Setup: Assemble a diazomethane generation apparatus. The receiving flask should contain the substrate to be methylated dissolved in a suitable solvent (e.g., diethyl ether) and be cooled in a dry ice/isopropanol bath.

  • Base Preparation: In the reaction flask, dissolve potassium hydroxide (KOH) in water and add a co-solvent like ethanol. Heat the mixture to approximately 65°C in a water bath.[10]

  • Diazald Addition: Dissolve this compound in diethyl ether. Add this solution dropwise to the heated KOH solution.[10]

  • Collection: The generated labeled diazomethane gas will co-distill with the ether and be collected in the cooled receiving flask, where it will react immediately with the substrate.[10]

Safety and Handling

Diazald and its derivatives are classified as skin sensitizers and irritants.[8] The primary hazard, however, relates to its use as a precursor for diazomethane, which is extremely toxic, a suspected carcinogen, and can be explosive.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations, especially the generation of diazomethane, must be performed in a certified chemical fume hood.[11]

  • Storage: Store this compound at -20°C for long-term stability.[1]

  • Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable and specialized chemical tool for the modern research scientist. Its primary application as a stable isotope-labeled internal standard provides the accuracy and precision required for rigorous quantitative bioanalysis in drug development and clinical research. Furthermore, its ability to serve as a precursor for labeled diazomethane opens avenues for advanced mechanistic and metabolic studies. Proper understanding of its properties, coupled with strict adherence to safety protocols, will enable researchers to fully leverage the capabilities of this powerful analytical reagent.

References

  • Wikipedia. (n.d.). Diazald. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 139-145. Retrieved from [Link]

  • Patel, K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). N-Methyl-N-nitroso-p-toluenesulfonamide Original Commentary. MPG.PuRe. Retrieved from [Link]

  • McDougall, D. J., et al. (2021). An In Silico Database for Automated Feature Identification of High-Resolution Tandem Mass Spectrometry ¹³C Trimethylation Enhancement Using Diazomethane (¹³CTrEnDi)-Modified Lipid Data. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

synthesis of Diazald-N-methyl-13C-N-methyl-d3

Synthesis of Diazald-N-methyl- C-N-methyl-

An In-Depth Technical Guide for Stable Isotope Labeling

Executive Summary

Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) is the industry-standard precursor for the safe generation of Diazomethane , a versatile reagent used to methylate carboxylic acids and phenols.[1][2][3] In drug metabolism and pharmacokinetics (DMPK) studies, stable isotope-labeled analogs are critical for generating internal standards for mass spectrometry (LC-MS/MS).

While Diazald is commercially available, the specific isotopologue Diazald-


C,



Methylamine-

C,

Hydrochloride

Key Technical Advantages of This Protocol:

  • Cost Efficiency: Synthesizing from the amine salt is ~60-80% cheaper than purchasing the nitroso precursor.

  • Yield Protection: The protocol utilizes an in situ liberation strategy to prevent the loss of volatile labeled methylamine (b.p. -6°C).

  • Scalability: The workflow is adaptable from milligram (analytical) to gram (preparative) scales.

Part 1: Strategic Retrosynthesis & Logic

The synthesis is a linear, two-step sequence. The primary challenge is Step 1: coupling the expensive, volatile labeled amine with the sulfonyl chloride without evaporative loss.

The Pathway:

  • Sulfonylation: Reaction of p-toluenesulfonyl chloride (TsCl) with Methylamine-

    
    C,
    
    
    to form the stable sulfonamide intermediate.
  • Nitrosation: Activation of the sulfonamide with nitrous acid (generated in situ) to yield the final Diazald analog.

RetrosynthesisTargetDiazald-13C,d3(Target)IntermediateN-methyl-13C,d3-p-toluenesulfonamideIntermediate->TargetNitrosation(N-N bond formation)Precursor1p-ToluenesulfonylChloride (TsCl)Precursor1->IntermediateSulfonylationPrecursor2Methylamine-13C,d3HydrochloridePrecursor2->Intermediate+ BaseReagentNitrous Acid(NaNO2 / AcOH)Reagent->Target

Figure 1: Retrosynthetic logic for the construction of the labeled Diazald core.

Part 2: Experimental Protocols
Step 1: Synthesis of N-(Methyl-

C,

)-p-toluenesulfonamide

Objective: Trap the volatile methylamine immediately upon liberation from its HCl salt. Critical Control Point: Do not add the amine salt to a basic solution. Add the base slowly to a mixture of the salt and TsCl to ensure the amine reacts as soon as it is deprotonated.

Reagents Table:

ReagentMW ( g/mol )Equiv.[2][4][5][6]Role
Methylamine-

C,

HCl
~71.51.0Limiting Reagent (Labeled)
p-Toluenesulfonyl Chloride 190.651.2Electrophile (Excess)
Triethylamine (TEA) 101.192.5Base / HCl Scavenger
Dichloromethane (DCM) -SolventAnhydrous

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Suspension: Charge the flask with Methylamine-

    
    C,
    
    
    HCl
    (1.0 eq) and TsCl (1.2 eq). Suspend in anhydrous DCM (10 mL per gram of amine salt).
    • Note: The amine salt will not dissolve fully; this is expected.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Charge the addition funnel with TEA (2.5 eq) diluted in a small volume of DCM. Add dropwise over 30 minutes.

    • Mechanism:[1][2][3][7][8][9] As TEA enters, it deprotonates the amine salt. The free amine is immediately surrounded by excess TsCl, facilitating rapid coupling (

      
       at Sulfur) and preventing volatilization.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[10]

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove excess TEA and unreacted amine.

    • Wash with Sat.

      
        (removes TsOH byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: Off-white solid. Yield is typically 90–95% . This intermediate is stable and can be stored.

Step 2: Nitrosation to Diazald-

C,

Objective: Convert the sulfonamide to the N-nitroso compound. Safety: Nitroso compounds are potential carcinogens.[2] Handle in a fume hood.

Reagents Table:

ReagentEquiv.[2][6]Role
Sulfonamide (Step 1) 1.0Substrate
Sodium Nitrite (

)
1.5Nitrosating Agent
Glacial Acetic Acid SolventSolvent & Proton Source
Water SolventCo-solvent for Nitrite

Procedure:

  • Dissolution: Dissolve the Sulfonamide (from Step 1) in Glacial Acetic Acid (5 mL per gram). Mild heating (35–40°C) may be required to fully dissolve.

  • Activation: Cool the solution to 10–15°C (Do not freeze).

  • Nitrosation: Dissolve

    
      (1.5 eq) in a minimum amount of water. Add this aqueous solution dropwise to the acetic acid mixture with vigorous stirring.
    
    • Observation: The solution will turn yellow/orange as the nitroso compound forms.

  • Precipitation: Stir for 1 hour. Slowly add ice-cold water (approx. 3x the reaction volume) to the mixture. The product, Diazald-

    
    C,
    
    
    , will precipitate as a pale yellow solid.
  • Isolation: Filter the solid. Wash thoroughly with cold water to remove all traces of acid.

  • Purification (Critical): Recrystallize from hot ethanol or a mixture of Diethyl Ether/Pentane.

    • Target: Pale yellow crystals.[11] Melting point should be ~61–62°C.[2]

ReactionMechanismcluster_mechNitrosation MechanismStep1Step 1: Sulfonylation(DCM, 0°C)Step2Step 2: Nitrosation(AcOH, NaNO2)Step1->Step2 Stable IntermediateProductDiazald-13C,d3(Yellow Solid)Step2->Product PrecipitationAttackN-AttackStep2->AttackMechanistic PathNitriteNO2-NitrosoniumNO+ (Active)Nitrite->Nitrosonium+ 2H+ (-H2O)AcidH+Nitrosonium->Attack

Figure 2: Reaction workflow and mechanistic activation of the nitrosyl cation.

Part 3: Application & Validation
Generating Diazomethane-

C,

The synthesized Diazald-


1712
  • Apparatus: Use a Mini-Diazald apparatus (smooth glass joints, no scratches).

  • Reaction: Add Diazald-

    
    C,
    
    
    in ether to a warm solution of KOH in Ethanol/Water.
  • Distillation: The Diazomethane-

    
    C,
    
    
    gas co-distills with ether.[7] Collect in a cold (-78°C) receiver flask containing the carboxylic acid substrate.
Analytical Validation
  • 
    H NMR:  The characteristic N-methyl singlet (typically 
    
    
    2.5-3.0 ppm) will be absent due to deuterium labeling.
  • 
    C NMR:  A strong, enhanced signal for the N-methyl carbon will appear, often split into a multiplet due to C-D coupling (
    
    
    Hz).
  • Mass Spectrometry: The parent ion

    
     will show a shift of +4 Da  compared to unlabeled Diazald.
    
Part 4: Safety & Hazards (E-E-A-T)

WARNING: This protocol involves hazardous materials.

  • Diazald (Nitroso compounds): Suspected carcinogens and skin sensitizers. Double-glove and work strictly in a fume hood.[2]

  • Diazomethane:

    • Explosive: Can detonate on contact with rough surfaces (ground glass joints) or high heat. Use only fire-polished glassware with Clear-Seal® joints.

    • Toxic: High acute toxicity.

  • Waste Disposal: Quench all Diazomethane solutions with dilute Acetic Acid before disposal. Treat Diazald waste as hazardous organic waste.

References
  • Vogel's Textbook of Practical Organic Chemistry.Preparation of Diazomethane and its Precursors. (Standard Reference).
  • Organic Syntheses. N-Methyl-N-nitroso-p-toluenesulfonamide.[2][3] Coll. Vol. 4, p. 250 (1963); Vol. 34, p. 24 (1954).

  • Sigma-Aldrich (Merck). Diazald® Product Information and Safety Data Sheet.

  • Cambridge Isotope Laboratories. Methylamine Hydrochloride (13C, 99%; methyl-D3, 98%) Specification.[13]

  • Shields, S., & Manthorpe, J. (2014).[12] Efficient, Scalable and Economical Preparation of Tris(Deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®). Journal of Labelled Compounds and Radiopharmaceuticals, 57(12), 674–679.[12]

Technical Guide: Diazald-N-methyl-13C-N-methyl-d3 Mechanism of Action and Application

[1]

Executive Summary

Diazald-N-methyl-13C-N-methyl-d3 (N-methyl-


Diazomethane-


1

This guide details the specific mechanistic transformation of this precursor, addressing a critical and often overlooked phenomenon in isotopic labeling: the obligatory loss of one deuterium atom during generation and the source of the third hydrogen during methylation . Failure to account for these mechanistic steps results in incorrect mass shift calculations (+3 Da vs. +4 Da) in quantitative Mass Spectrometry (MS) workflows.

Part 1: The Precursor Architecture

Diazald is preferred over traditional precursors like


1
Chemical Identity[1][2][3][4][5][6][7]
  • Systematic Name:

    
    -methyl-
    
    
    -
    
    
    -
    
    
    -nitroso-
    
    
    -toluenesulfonamide[1][2]
  • Isotopic Labeling:

    • Carbon:

      
       (Position: 
      
      
      -methyl group)[1][2]
    • Hydrogen: Deuterium (

      
      , Position: 
      
      
      -methyl group)[1][2]
  • Role: In situ generation of

    
     (Diazomethane-
    
    
    ).[1]

Part 2: Mechanism of In Situ Generation

The generation of diazomethane from Diazald is a base-catalyzed elimination reaction.[1][3][4] When using the

The Deuterium Loss Event

Contrary to the intuition that a



  • Nucleophilic Attack: The hydroxide ion (

    
    ) from the base (KOH) attacks the sulfonyl sulfur atom of the Diazald.
    
  • Fragmentation: This cleaves the

    
     bond, releasing the 
    
    
    -toluenesulfonate anion and the unstable methyldiazotate-
    
    
    intermediate.
  • Decomposition & Elimination: The diazotate undergoes rapid dehydration.[1] To form the

    
     double bond of diazomethane, a deuterium atom is eliminated from the methyl group (along with oxygen).
    
    • Result: The resulting diazomethane retains only two deuterium atoms.

    • Formula:

      
      .
      
Visualization: Generation Pathway

The following diagram illustrates the flow from precursor to active reagent, highlighting the isotopic change.

DiazaldDecompositioncluster_legendKey Mechanistic ShiftDiazaldDiazald-13C-d3(Precursor)Ts-N(NO)-13CD3IntermediateDiazotate Intermediate[13CD3-N=N-O]-Diazald->IntermediateNucleophilic Attack(S-N Cleavage)BaseBase (KOH/RO-)Base->DiazaldDiazomethaneDiazomethane-13C-d2(Active Reagent)13CD2=N2Intermediate->DiazomethaneDehydration(- D2O/HDO)ByproductsByproducts(Tosylate + HDO)Intermediate->ByproductsNote1Loss of 1 Deuterium atomis obligatory to formthe Diazo (C=N) bond.

Figure 1: Base-catalyzed decomposition of Diazald-



1

Part 3: The Methylation Event (The "Payload Delivery")

This section addresses the most critical variable for researchers: The Isotopic Signature of the Final Product.

When


5third comes from the acidic proton of the substrate.
Mechanistic Steps[1][2][3][5][7][10][11][12][13][14]
  • Protonation: The acidic proton (

    
    ) from the carboxylic acid protonates the carbon of the diazomethane.
    
    • Reaction:

      
      .
      
    • Crucial Detail: If the acid is

      
      , the new atom is Hydrogen (H) . If the acid is deuterated (
      
      
      ), the new atom is Deuterium (D) .
  • Nucleophilic Substitution (

    
    ):  The carboxylate anion attacks the methyl group, displacing nitrogen gas (
    
    
    ).
  • Product Formation:

    • Standard Acid (

      
      ): Yields Methyl Ester-
      
      
      .[1] (Mass Shift: +3).[1]
    • Deuterated Acid (

      
      ): Yields Methyl Ester-
      
      
      .[1] (Mass Shift: +4).[1][6]
Visualization: Methylation & Isotopic Scrambling[1]

MethylationMechanismDiazoDiazomethane-13C-d2(13CD2N2)CationMethyldiazonium Cation[13CD2H-N2]+Diazo->CationProton Transfer(H+ from Acid to Carbon)SubstrateCarboxylic Acid(R-COOH)Substrate->CationProton Transfer(H+ from Acid to Carbon)AnionCarboxylate Anion[R-COO]-Substrate->AnionProductLabeled Methyl Ester(R-COO-13CD2H)Cation->ProductSN2 AttackGasNitrogen Gas (N2)Cation->GasLeaving GroupAnion->ProductSN2 AttackWarningCRITICAL:Final methyl group is -CHD2(Mass Shift +3)NOT -CD3Product->Warning

Figure 2: Mechanism of esterification showing the incorporation of the acidic proton into the final methyl group.[1]

Part 4: Experimental Protocol

Safety Warning: Diazomethane is explosive, highly toxic, and a potent sensitizer.

  • Never use ground glass joints (friction can trigger detonation).[1][7]

  • Never use scratched glassware.[1][7]

  • Use a blast shield and work in a high-flow fume hood.[1]

The "Mini-Diazald" Setup (Isotope Efficient)

For expensive labeled precursors, large-scale macro kits are wasteful. Use a "Mini-Diazald" apparatus involving a reaction vessel directly connected to a condenser/receiver.

Reagents
  • Precursor: this compound (0.5 – 1.0 mmol).[1]

  • Solvent A: Carbitol (2-(2-ethoxyethoxy)ethanol) – High boiling point, solubilizes Diazald.[1]

  • Solvent B: Diethyl Ether (anhydrous) – Carrier for diazomethane.[1]

  • Base: KOH (37% aqueous solution).[1]

Step-by-Step Workflow
StepActionTechnical Rationale
1 Prepare Receiver Place the substrate (Acid) in ether in the receiver flask. Cool to 0°C.
2 Prepare Generator In the smooth-glass reaction vessel, add KOH solution, Carbitol, and Ether.
3 Heat Warm the generator water bath to 65°C.
4 Addition Dissolve the Diazald-

in Ether/Carbitol. Add dropwise to the heated base.[3][6]
5 Distillation Yellow

gas will co-distill with ether into the cold receiver.
6 Reaction The yellow color in the receiver indicates excess reagent. Stir until colorless (or persist if excess is desired).
7 Quench If yellow color remains after reaction completion, add drops of Acetic Acid (dilute) to quench.

Part 5: Applications & Data Interpretation[1]

Mass Spectrometry (MS) Standards

When using this reagent to create internal standards for LC-MS/MS:

  • Expected Shift: The resulting methyl ester will have a mass shift of +3 Da (

    
     + 2 
    
    
    ).
  • Common Error: Researchers often expect +4 Da (

    
     + 3 
    
    
    ). This only occurs if the acidic proton was pre-exchanged with
    
    
    to form
    
    
    .[1]
Metabolic Tracing

The

References

  • Sigma-Aldrich. Diazald® and Diazomethane Generators: Technical Bulletin AL-180.[1]Link

  • Black, T. H. (1983).[1][8] The Preparation and Reactions of Diazomethane.[3][6][7][4][5][9][10][11][12][13] Aldrichimica Acta, 16(1), 3-10.[1][6] Link

  • Kühnel, E., et al. (2007).[14] Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.[14][15] Angewandte Chemie International Edition, 46(37), 7075-7078.[1][14] (Provides comparative mechanistic insight into diazo-mediated esterification). Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 102832-11-1 (this compound).[1]Link

isotopic labeling with Diazald-N-methyl-13C-N-methyl-d3

Technical Guide: Isotopic Labeling with Diazald- C-d

Executive Summary

This compound is the gold-standard precursor for generating Diazomethane-


C-d








The resulting isotopic label provides a mass shift of +3 Da (with protic substrates) or +4 Da (with deuterated substrates) relative to the natural methyl group. This shift is critical for creating Stable Isotope Labeled Internal Standards (SIL-IS) in LC-MS/MS bioanalysis, eliminating "M+0" isotopic interference and ensuring precise absolute quantification.

Part 1: The Chemistry & Isotopic Fidelity

The Precursor and the Product

Unlike simple alkyl halides (e.g., Iodomethane-


  • Precursor: N-methyl-N-nitroso-p-toluenesulfonamide (

    
    C, d
    
    
    )[1][2][3][4]
  • Active Reagent: Diazomethane (

    
    CD
    
    
    N
    
    
    )
  • By-products: Potassium p-toluenesulfonate, DHO (Deuterated water)

Mechanistic Isotope Tracking

The generation of diazomethane involves the abstraction of a deuterium atom from the methyl group. This has implications for the final isotopic weight of your derivatized analyte.

Critical Insight: If you methylate a standard carboxylic acid (R-COOH) with this reagent, the proton utilized to cap the methyl group comes from the acid itself, not the diazomethane.

  • Reaction: R-COOH +

    
    CD
    
    
    N
    
    
    
    
    R-COO-
    
    
    CD
    
    
    H + N
    
    
  • Net Mass Shift: +3 Da (vs. natural CH

    
    ).
    
  • To achieve +4 Da (

    
    CD
    
    
    ):
    You must use a deuterated substrate (R-COOD) or conduct the reaction in a deuterated solvent system to facilitate D/H exchange prior to methylation.

IsotopeMechanismPrecursorDiazald-13C-d3(Ts-N(13CD3)-NO)IntermediateDiazomethane-13C-d2(13CD2N2)Precursor->Intermediate Elimination (-DHO)BaseKOH / ROHBase->IntermediateProductMethyl Ester(R-COO-13CD2H)Intermediate->Product Methylation (+H from acid)SubstrateSubstrate(R-COOH)Substrate->Product

Figure 1: Isotopic flow during diazomethane generation and esterification. Note the loss of one deuterium during generation and the incorporation of a proton during esterification.

Part 2: Safety Framework (The Zero-Friction Rule)

Working with diazomethane requires adherence to a rigid safety protocol.[5][6][7][8][9][10] The labeled variant poses the same explosive hazards as the non-labeled compound.

The "Clear-Seal" Mandate

Diazomethane is highly sensitive to friction and rough surfaces.

  • PROHIBITED: Ground glass joints, scratched flasks, metal spatulas, wire brushes.

  • REQUIRED: Fire-polished glassware, Clear-Seal® joints (smooth, non-ground), and Teflon-coated magnetic stir bars.

Engineering Controls
  • Blast Shield: All distillation must occur behind a heavy polycarbonate shield.

  • Light Protection: Avoid strong direct light; diazomethane is photosensitive.

  • Hood Sash: Keep sash as low as possible.[11]

Part 3: Experimental Protocol (Mini-Diazald System)

This protocol is optimized for high-value isotopic reagents, minimizing waste while ensuring safety. It utilizes the Mini-Diazald Apparatus , which features a cold-finger condenser to trap the volatile diazomethane efficiently.

Reagents & Equipment
ComponentSpecificationPurpose
Precursor Diazald-

C-d

(1.0 g, ~4.6 mmol)
Source of

CD

N

Solvent A Diethylene glycol monoethyl ether (Carbitol)High BP solvent to solubilize Diazald
Solvent B Diethyl Ether (BHT-free preferred)Co-distillation carrier
Base KOH (37% aq. solution)Catalyst
Apparatus Mini-Diazald Kit (Clear-Seal joints)Safe generation and trapping
Step-by-Step Generation Workflow

Step 1: Assembly Assemble the Mini-Diazald apparatus with Clear-Seal joints. Lubrication is not required and should be avoided to prevent contamination.[9][12][13] Place the receiving flask in a dry ice/isopropanol bath (-78°C). Fill the cold finger with dry ice/isopropanol.

Step 2: Precursor Solution In a smooth-walled vial, dissolve 1.0 g of Diazald-


  • Note: Carbitol is essential to keep the Diazald in solution as the ether distills off.

Step 3: Reactor Charge Add 5 mL of 37% KOH solution to the reaction vessel. Add 10 mL of Diethyl Ether on top. Heat the water bath to 65°C .

Step 4: Co-Distillation (The Critical Step) Slowly add the Diazald solution dropwise through the addition funnel over 20–30 minutes.

  • Visual Cue: A yellow gas (

    
    CD
    
    
    N
    
    
    ) will generate and co-distill with the ether into the cold trap.
  • Rate Control: The rate of distillation should equal the rate of addition.[9][10]

Step 5: Final Flush After addition is complete, add an additional 5 mL of pure Diethyl Ether to the funnel and let it distill through to flush all labeled diazomethane into the receiver.

Step 6: Titration (Optional but Recommended) Since the yield varies (typically 60-70%), titrate a small aliquot (e.g., 100 µL) with benzoic acid to determine the precise concentration before adding to your valuable biological samples.

WorkflowSetupSetup: Mini-Diazald Kit(Clear-Seal Joints Only)DissolveDissolve Diazald-13C-d3in Ether/CarbitolSetup->DissolveAddDropwise Additionof Diazald SolutionDissolve->AddHeatHeat KOH/EtherReaction Pot to 65°CHeat->AddDistillCo-Distillation(Yellow Condensate)Add->DistillTrapCollect in Cold Trap(-78°C)Distill->Trap

Figure 2: Operational workflow for the safe generation of labeled diazomethane.

Part 4: Applications in Drug Development

Bioanalytical Internal Standards (SIL-IS)

The primary utility of Diazald-


  • Problem: Using a simple deuterated methyl iodide (

    
    ) often leads to "cross-talk" if the deuterium exchanges back to hydrogen or if the mass shift (+3) overlaps with the M+2 natural isotope of a chlorine-containing drug.
    
  • Solution: The

    
    C label adds a stable mass shift that cannot be lost via exchange. The combination (
    
    
    CD
    
    
    H) provides a +3 Da shift, which is generally sufficient for small molecules (< 500 Da) to separate the IS signal from the analyte's natural isotopic envelope.
Metabolic Tracer Studies

In DMPK (Drug Metabolism and Pharmacokinetics), this reagent is used to synthesize methylated metabolites to confirm structures proposed by MetID studies.

  • Protocol: React the suspected phenolic metabolite precursor with the labeled diazomethane.

  • Analysis: If the MS/MS fragmentation pattern of the synthesized standard matches the biological metabolite (accounting for the mass shift), the structural assignment is confirmed.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Pale Yellow) Distillation too fastSlow down addition rate; ensure cold finger is full of dry ice.
Precursor Precipitation Insufficient CarbitolIncrease Carbitol ratio in the addition funnel (up to 60%).
Explosion/Pop Ground glass joints usedSTOP IMMEDIATELY. Evacuate hood. Use only Clear-Seal kits.
Incorrect Mass Shift H/D ExchangeEnsure the reaction is anhydrous if targeting +4 Da (requires deuterated acid).

References

  • De Boer, T. J., & Backer, H. J. (1963).[13] Diazomethane.[3][5][6][8][9][10][12][13][14][15] Organic Syntheses, Collective Volume 4, 250.[13] [Link]

  • Manthorpe, J. M., et al. (2014).[4] Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane.[2][4] Journal of Labelled Compounds and Radiopharmaceuticals, 57(11), 674-679. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Diazomethane Safety Guidelines.[5][6] Division of Research Safety. [Link]

Precision Chemistry: A Technical Guide to Stable Isotope Labeling in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Foundations

Introduction: The Silent Tracers

Stable Isotope Labeling (SIL) is the practice of substituting specific atoms in a molecule with their non-radioactive, heavier isotopes (e.g., replacing


H with 

H/Deuterium, or

C with

C).[1] Unlike radiolabeling, SIL produces chemically identical isotopologues that are stable indefinitely, distinguishable only by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[2]

For the drug developer, SIL is not merely an analytical tool; it is a structural modification strategy used to manipulate Pharmacokinetics (PK) and Drug Metabolism (DMPK) . The core principle driving this is the Kinetic Isotope Effect (KIE) .[2][3]

The Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This increases the activation energy required for bond cleavage. If C-H bond breaking is the rate-determining step in a metabolic pathway (e.g., CYP450 oxidation), substituting D for H can significantly reduce the rate of metabolism without altering the drug's binding affinity [1, 5].[2]

Isotope Selection Matrix

Choosing the right isotope is a balance between cost, detection method, and synthetic feasibility.[4]

IsotopeNatural AbundanceSpin (

)
Key ApplicationSynthetic Cost
Deuterium (

H)
0.0115%1PK Modulation: Blocking metabolic "soft spots" (CYP oxidation). Mechanistic Studies: Probing reaction mechanisms via KIE.Low
Carbon-13 (

C)
1.07%1/2Metabolite ID: Tracing carbon skeletons in complex biological matrices using MS/NMR. Quantitation: Internal standards for LC-MS (no exchange loss).High
Nitrogen-15 (

N)
0.364%1/2Protein NMR: Structural biology and fragment-based drug discovery.Medium

Part 2: Synthetic Methodologies

The synthesis of stable isotope-labeled compounds generally follows two distinct strategies: De Novo Synthesis (Building Block Approach) or Late-Stage Functionalization (Exchange Methods).

Decision Logic for Synthesis Strategy

The following decision tree illustrates the selection process based on the stage of drug development and the required isotopic position.

SynthesisStrategy Start Target Labeled Molecule IsotopeType Isotope Type? Start->IsotopeType CarbonNitrogen 13C / 15N IsotopeType->CarbonNitrogen Skeleton Labeling Deuterium Deuterium (2H) IsotopeType->Deuterium Peripheral Labeling DeNovo De Novo Synthesis (Building Blocks) CarbonNitrogen->DeNovo Must build from precursors Position Label Position? Deuterium->Position Position->DeNovo Complex Stereocenters Exchange H/D Exchange (Late-Stage) Position->Exchange Aromatic/Acidic Protons Reduction Reductive Deuteration Position->Reduction Aliphatic/Specific Sites

Figure 1: Decision matrix for selecting between De Novo synthesis and Late-Stage Functionalization based on isotope type and target position.

De Novo Synthesis (Building Blocks)

This is the "classical" approach. You reconstruct the molecule using commercially available labeled precursors (e.g.,


C-methyl iodide, 

N-ammonium chloride).
  • Pros: High isotopic purity (>99%), chemically stable labels (non-exchangeable).

  • Cons: Time-consuming; requires re-optimizing the entire synthetic route.

  • Best For: Clinical candidates requiring GLP-grade material; Internal standards for bioanalysis.

Late-Stage Functionalization (H/D Exchange)

This method introduces deuterium directly into the final drug molecule or an advanced intermediate, usually via metal catalysis.

  • Pros: Rapid access to labeled compounds; no need to redesign synthesis.

  • Cons: Lower isotopic enrichment; potential for "back-exchange" in protic solvents.

  • Best For: Discovery-stage DMPK studies; Metabolic hotspot identification.

Part 3: Advanced Protocol – Iridium-Catalyzed Ortho-Exchange

While simple acid/base exchange works for labile protons (OH, NH), forming stable C-D bonds requires transition metal catalysis. The Iridium(I)-catalyzed H/D exchange is the gold standard for labeling aromatic rings, utilizing directing groups (ketones, amides, esters) to achieve regiospecificity [7].

Experimental Workflow

Objective: Selective deuteration of the ortho-position of a benzamide derivative.

Reagents:

  • Substrate: 1.0 mmol Benzamide derivative.

  • Catalyst: [Ir(COD)(OMe)]

    
     (5 mol%).
    
  • Ligand: Tri-tert-butylphosphine (P(

    
    -Bu)
    
    
    
    ) or specialized N,P-ligands (10 mol%).
  • Solvent: D

    
    O (Deuterium Oxide) or TFE-d3 (Trifluoroethanol-d3).
    
  • Gas: D

    
     gas (balloon).
    

Step-by-Step Protocol:

  • Catalyst Activation (In Glovebox/Schlenk Line):

    • In a flame-dried Schlenk flask, dissolve [Ir(COD)(OMe)]

      
       (16.6 mg, 0.025 mmol) and P(
      
      
      
      -Bu)
      
      
      (10 mg, 0.05 mmol) in 2 mL of degassed solvent (e.g., THF or MTBE).
    • Stir for 10 minutes until the solution turns a deep red/orange (formation of the active 14-electron species).

  • Substrate Addition:

    • Add the benzamide substrate (1.0 mmol) to the catalyst mixture.

    • Remove the solvent in vacuo if the exchange solvent is different, or add the deuterium source directly.

  • Exchange Reaction:

    • Add 5 mL of the deuterium source (e.g., D

      
      O or methanol-d4).
      
    • Alternative: If using D

      
       gas, dissolve the residue in a non-protic solvent (DCM), freeze-pump-thaw, and backfill with D
      
      
      
      gas (1 atm).
    • Heat the reaction mixture to 50–80°C for 12–24 hours.

  • Workup & Purification:

    • Cool to room temperature.

    • Dilute with DCM and wash with H

      
      O (to remove D
      
      
      
      O and salts).
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Critical: Purify via flash chromatography. Note that deuterated compounds often co-elute with protio-compounds, but slight retention time shifts can occur in HPLC.

Validation: Calculating Isotopic Enrichment

You cannot rely solely on MS for enrichment calculation due to natural abundance contributions (


C). Proton NMR (

H NMR)
is the primary validation tool.

Formula for % Incorporation:



  • Self-Check: Compare the integration of the target ortho-proton against a non-exchangeable proton (e.g., a meta-proton or a methyl group). If the ortho-signal integrates to 0.1H (normalized), the deuterium incorporation is 90%.

Part 4: Case Study – Deutetrabenazine (Austedo)[5]

Deutetrabenazine is the first deuterated drug approved by the FDA (2017) for Chorea associated with Huntington’s disease. It exemplifies the strategic use of SIL to improve safety and efficacy [6, 9, 11].

The Problem

Tetrabenazine is a VMAT2 inhibitor with a very short half-life. It is rapidly metabolized by CYP2D6 via O-demethylation of its methoxy groups.[5] This leads to high peak concentrations (


) (causing side effects like sedation) and rapid troughs (loss of efficacy), requiring frequent dosing.
The Solution

Replacing the six hydrogen atoms on the two methoxy groups with deuterium (


) creates a massive Kinetic Isotope Effect.
Mechanism of Action (Visualized)

Deutetrabenazine cluster_pathway Metabolic Pathway Drug Deutetrabenazine (C-D Bonds at Methoxy) CYP2D6 CYP2D6 Enzyme (Metabolic Attack) Drug->CYP2D6 Binding TransitionState Transition State (C-D Cleavage) CYP2D6->TransitionState Metabolite Active Metabolites (alpha/beta-HTBZ) TransitionState->Metabolite Slower Rate (KIE) Inactive Inactive O-desmethyl Metabolite Metabolite->Inactive Delayed Clearance note Result: 1. Increased Half-life 2. Lower Cmax (Less Toxicity) 3. Sustained AUC (Efficacy) Metabolite->note

Figure 2: Mechanism of Deutetrabenazine. The C-D bond strength slows the rate-limiting O-demethylation step, extending the half-life of active metabolites.

Outcome: The deuterated version allows for twice-daily dosing (vs. 3x) and a significantly better side-effect profile while maintaining VMAT2 inhibition efficacy [10].

Part 5: Quality Control & Data Integrity

In a professional setting, "Deuterated" does not mean 100% D. It is a statistical distribution.

Isotopologue Distribution Analysis

When synthesizing a multi-labeled compound (e.g., a D


-methyl group), you will generate a mixture of D

, D

, D

, and D

species.

The Binomial Expansion Rule: For a molecule with


 labeled sites and enrichment 

(e.g., 99% or 0.99):

Where

is the abundance of the isotopologue with

deuterium atoms [21].

Data Table: Expected Abundance for a D


-Methyl Group (

)
IsotopologueFormulaProbability CalculationAbundance (%)
D

(Target)
-CD


97.03%
D

-CHD


2.94%
D

-CH

D

0.03%
D

-CH


<0.01%

Note: Even with 99% enriched starting material, nearly 3% of your product will be D


. This must be accounted for in quantitative MS bioanalysis.

References

  • Metabolic Solutions. (2024).[6] Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • Scientific Update. (2018). A Kinetic Kick-Start: Deutetrabenazine (AustedoTM)- the First FDA Approved Deuterated Drug. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Deutetrabenazine?[Link]

  • Kerr, W. J., et al. (2014). Iridium-catalyzed H/D exchange: ligand complexes with improved efficiency and scope. Chemistry – A European Journal. [Link]

  • Hanson, J. R. (2011). The Organic Chemistry of Isotopic Labelling. Royal Society of Chemistry.[7] [Link]

  • Stamler, D., et al. (2020). Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers. Clinical Pharmacology in Drug Development. [Link]

  • Dean, M., & Sung, V. W. (2018). Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease. Drug Design, Development and Therapy.[1] [Link]

  • Niemann, N., & Jankovic, J. (2022). Deutetrabenazine for the treatment of chorea associated with Huntington's disease. [Link]

Sources

Methodological & Application

protocol for generating diazomethane from Diazald-N-methyl-13C-N-methyl-d3

Application Note: Generation of C-d -Diazomethane for Isotopic Labeling




Executive Summary & Safety Directive

Core Safety Warning (Read Before Proceeding)

DANGER: EXPLOSION AND TOXICITY HAZARD. Diazomethane (

  • Explosion Risk: Diazomethane can detonate unexpectedly, especially in contact with rough surfaces (e.g., ground glass joints), high light intensity, or specific metal ions.[1] NEVER use standard ground-glass joint glassware. Use only fire-polished, "Clear-Seal" or equivalent specialized glassware.

  • Toxicity: It is a potent respiratory sensitizer and carcinogen.[2][3] All operations must be performed in a high-efficiency chemical fume hood behind a blast shield.[2]

  • Storage: Do not store diazomethane solutions. Prepare fresh and use immediately.

Scientific Context

The precursor Diazald-N-methyl-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


C-N-methyl-d






-diazomethane

2
  • NMR Spectroscopy: Structural elucidation and metabolic tracing.

  • Mass Spectrometry: Stable isotope dilution assays and fragmentation studies.

  • Mechanistic Studies: Investigating reaction pathways via kinetic isotope effects.

To maintain the isotopic integrity of the deuterium label (

Mechanistic Insight & Reagent Selection

Reaction Mechanism

The generation proceeds via the base-catalyzed decomposition of the

Stoichiometry:

Isotopic Integrity System

Using standard protic solvents (



  • Recommendation: Use Sodium Deuteroxide (NaOD) in D

    
    O  and Ethanol-d
    
    
    (or deuterated Carbitol) to ensure the final product retains the d
    
    
    specification.
Reagent Table
ReagentSpecificationFunction
Precursor Diazald-N-methyl-

C-N-methyl-d

Source of

carbene equivalent.[2]
Base Sodium Deuteroxide (30% in

)
Catalyst; prevents H-incorporation.
Co-solvent 2-(2-Ethoxyethoxy)ethanol-d (Carbitol-d) or Ethanol-d

Solubilizer; high boiling point prevents codistillation of solvent.
Solvent Diethyl Ether (Anhydrous, BHT stabilized)Carrier solvent for diazomethane.
Quench Acetic Acid-d

(or dilute standard acetic acid)
Neutralization of excess reagent.

Detailed Protocol: Mini-Diazald Apparatus Method

Scope: Generation of 1–50 mmol of

Equipment:Clear-Seal (non-ground)
Apparatus Setup
  • Inspect Glassware: Verify all joints are fire-polished (Clear-Seal).[2][4] Discard any glassware with star cracks or scratches.

  • Assembly: Assemble the reaction flask, condenser (cold finger), and receiver flask.

  • Cooling:

    • Condenser: Fill the cold finger with a Dry Ice/Isopropanol slush (approx. -78°C).

    • Receiver: Immerse the receiver flask in a Dry Ice/Isopropanol bath.

    • Vapor Trap: Attach a secondary ether trap (cooled) to the receiver side-arm to catch any escaping gas.

Preparation of Reagents
  • Solution A (Precursor): In a separate vessel, dissolve the required amount of Diazald-

    
    C-d
    
    
    in diethyl ether.
    • Ratio: ~1 g Diazald per 10 mL Ether.

  • Solution B (Base Catalyst): In the reaction flask, combine:

    • Sodium Deuteroxide (30% in

      
      ): 2.5 eq relative to Diazald.
      
    • Carbitol-d (or Ethanol-d

      
      ): ~10 mL.
      
    • Diethyl Ether: ~5 mL (to create a biphasic layer).

Generation Procedure
  • Heating: Warm the reaction flask containing Solution B to 65°C using a water bath. Do not use a heating mantle or oil bath (hot spots).

  • Addition: Place Solution A (Diazald/Ether) in the addition funnel (Clear-Seal).

  • Distillation: Slowly add Solution A dropwise to the heated reaction flask over 20–30 minutes.

    • Observation: The mixture will bubble, and a yellow gas (

      
      ) will co-distill with the ether.
      
    • Collection: The bright yellow condensate will collect in the chilled receiver flask.

  • Completion: When the addition is complete, add an additional 5–10 mL of pure ether to the funnel and add dropwise to flush the remaining diazomethane from the apparatus.

  • Stop: When the distilling ether becomes colorless, stop the reaction.

Quantification

Do not weigh the product (explosion risk). Determine concentration via titration:

  • Take an aliquot (e.g., 0.5 mL) of the distillate.

  • Add excess Benzoic Acid (weighed accurately).

  • Wait until the yellow color disappears (formation of Methyl Benzoate).

  • Titrate the unreacted Benzoic Acid with standardized NaOH using phenolphthalein.

  • Calculate the molarity of the diazomethane solution.

Waste Disposal
  • Quenching: Slowly add dilute acetic acid to the reaction flask and the receiver residues until all yellow color disappears and bubbling ceases.

  • Disposal: Dispose of the neutralized aqueous/organic waste according to institutional hazardous waste guidelines.

Visualization of Workflow

DiazomethaneProtocolcluster_inputsReagent Prepcluster_reactionReaction Vessel (65°C)cluster_collectionDistillation & CollectionDiazaldDiazald-13C-d3(in Ether)ReactionBiphasic Reaction(Base Catalysis)Diazald->ReactionDropwise AdditionBaseNaOD / D2O+ Carbitol-dBase->ReactionPre-loadIntermediateDiazotate Intermediate[13CD3-N=N-O]-Reaction->IntermediateDecompositionWasteQuench with Acetic Acid(Waste)Reaction->WastePost-ReactionCondenserCold Finger(-78°C)Intermediate->CondenserCo-distillation w/ EtherReceiverReceiver Flask(Ether Solution of 13CD2N2)Condenser->ReceiverCondensationReceiver->WasteResiduals

Figure 1: Process flow for the safe generation of isotopically labeled diazomethane using a specialized distillation kit.

References

  • Organic Syntheses. (1963).[5] Diazomethane.[1][2][3][4][5][6][7][8] Org. Synth. 1956, 36, 16; Coll. Vol. 4, 250. Retrieved from [Link]

  • Shields, S. W. J., & Manthorpe, J. M. (2014).[8] Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane.[8] Journal of Labelled Compounds and Radiopharmaceuticals, 57(10), 674–679. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Diazomethane Safety Guide. Retrieved from [Link]

methylation of carboxylic acids with 13C-d3-diazomethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Isotopologue Standards Subject: Methylation of Carboxylic Acids with


C-d

-Diazomethane Date: October 26, 2023 Author: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

This guide details the protocol for converting carboxylic acids into their stable isotope-labeled methyl esters (R-


CD

) using

C-d

-diazomethane. This transformation is critical for generating internal standards for quantitative Mass Spectrometry (LC-MS/GC-MS) and metabolic tracer studies.

While commercial trimethylsilyldiazomethane (TMS-diazomethane) is a common alternative, diazomethane remains the gold standard for quantitative methylation due to its rapid kinetics, quantitative yields, and "clean" workup (nitrogen gas is the only byproduct). This protocol focuses on the safe, micro-scale generation of the labeled reagent to maximize the yield of high-value isotopic precursors.

Critical Safety Directives

⚠️ DANGER: EXPLOSION & TOXICITY HAZARD

Diazomethane ($CH_2N_2$) and its isotopologues are explosive, highly toxic, and potent allergens.

  • Glassware: Use ONLY fire-polished glassware (e.g., Aldrich Clear-Seal®). NEVER use ground-glass joints or scratched flasks; the friction can trigger detonation.
  • Shielding: All operations must be performed behind a blast shield in a high-velocity fume hood.
  • Light: Protect reaction vessels from direct sunlight or high-intensity artificial light.
  • Storage: Do not store diazomethane solutions. Prepare fresh and use immediately.

Chemistry & Mechanism

The methylation of carboxylic acids by diazomethane proceeds via a rapid two-step mechanism. Unlike acid-catalyzed Fischer esterification, this reaction is irreversible and occurs under neutral conditions.

  • Proton Transfer: The carboxylic acid protonates the diazomethane carbon, forming a carboxylate anion and a highly reactive methyldiazonium cation (

    
    CD
    
    
    
    -N
    
    
    ).
  • Nucleophilic Substitution (

    
    ):  The carboxylate anion attacks the methyl group, displacing nitrogen gas (
    
    
    
    ).
Figure 1: Reaction Mechanism

Mechanism Reagents R-COOH + 13CD2=N=N Intermediate [ R-COO- ] [ 13CD3-N2+ ] (Ion Pair) Reagents->Intermediate Protonation (Fast) Transition Transition State (SN2 Attack) Intermediate->Transition Products R-COO-13CD3 + N2(g) Transition->Products -N2 (Irreversible)

Caption: Stepwise mechanism of carboxylic acid methylation. The reaction is driven by the entropic gain of


 release.

Reagents & Equipment

Precursor Selection

For isotopic labeling,


-methyl-

C-d

-

-nitroso-

-toluenesulfonamide
(Labeled Diazald®) is the preferred precursor over

-nitroso-

-methylurea (NMU).
  • Why? The sulfonamide derivative is thermally stable at room temperature and non-mutagenic compared to the urea derivative.

  • Availability: Commercially available (e.g., CDN Isotopes, Sigma, Enamine) or synthesized from

    
    C-d
    
    
    
    -methylamine.
Required Materials
  • Precursor:

    
    -methyl-
    
    
    
    C-d
    
    
    -
    
    
    -nitroso-
    
    
    -toluenesulfonamide.
  • Base: Potassium Hydroxide (KOH), pellets (ACS Reagent).

  • Solvents: Diethyl ether (anhydrous, non-stabilized preferred), Carbitol (2-(2-ethoxyethoxy)ethanol).

  • Substrate: Target carboxylic acid (dissolved in Et

    
    O or MeOH).
    
  • Apparatus: "Mini-Diazald" kit (Clear-Seal® joints) OR a custom "Two-Flask" reactor for micro-scale.

Protocol: Micro-Scale "Two-Flask" Generation

Rationale: Standard distillation kits often have large dead volumes, leading to the loss of expensive isotopic reagent. This "Two-Flask" method generates diazomethane in a closed system where it diffuses directly into the substrate solution.

Experimental Workflow
  • Receiver Flask (Flask B):

    • In a 20 mL vial (smooth glass, no scratches), dissolve the target carboxylic acid (0.1 – 0.5 mmol) in 2–3 mL of diethyl ether.

    • Optional: Add 10% methanol if the acid is poorly soluble in ether.

    • Place Flask B in an ice bath (

      
      C).
      
  • Generator Flask (Flask A):

    • In a separate 10 mL vial/tube, dissolve KOH (2 pellets, ~200 mg) in water (0.5 mL) and ethanol (0.5 mL).

    • Add a micro stir bar.

  • Assembly:

    • Connect Flask A and Flask B using a fire-polished glass bridge or a PTFE cannula. Ensure the outlet in Flask B is submerged below the surface of the acid solution.

    • Note: If using a commercial Mini-Diazald kit, set up for "in situ" distillation without a condenser, directing the output tube directly into the cold substrate solution.

  • Reaction Initiation:

    • Dissolve the labeled precursor (1.5 equivalents relative to acid) in minimal ether (1 mL).

    • Inject the precursor solution dropwise into Flask A (Generator) through a septum.

    • Gently warm Flask A (water bath,

      
      C) while keeping Flask B (Receiver) at 
      
      
      
      C.
  • Completion:

    • The yellow gas (

      
      CD
      
      
      
      N
      
      
      ) will bubble into Flask B.
    • The solution in Flask B will turn faint yellow, indicating excess diazomethane.

    • Stir Flask B for 15 minutes.

    • Quench: Add dilute acetic acid (unlabeled) or simply evaporate the solvent under a stream of nitrogen in the hood. Excess diazomethane and

      
       are removed.
      
Figure 2: Experimental Setup Flow

Workflow cluster_0 Generator (Flask A) cluster_1 Receiver (Flask B) Precursor Labeled Precursor (in Ether) Gen_Rxn Generation of 13C-d3-Diazomethane Precursor->Gen_Rxn Inject Base KOH / Carbitol / H2O Base->Gen_Rxn Substrate Carboxylic Acid (in Ether @ 0°C) Gen_Rxn->Substrate Distill/Bubble Gas Product Methyl Ester (13C-d3) Substrate->Product Methylation

Caption: Micro-scale generation and trapping workflow. The labeled gas is generated in situ and immediately consumed.[1]

Data Analysis & Validation

Comparative Method Analysis
FeatureDiazomethane (

)
TMS-DiazomethaneMethyl Iodide (

)
Reactivity High (Instantaneous)Moderate (Requires MeOH)Moderate (Requires Base)
Byproducts

(Gas) - Cleanest
TMS-esters (impurities)Iodide salts (requires wash)
Isotope Cost Efficiency High (if generated in situ)Medium (Commercial)Medium
Safety Risk Severe (Explosive)Moderate (Toxic)Moderate (Carcinogen)
Quality Control (QC)

To validate the success of the labeling:

  • HRMS (High-Res Mass Spec):

    • Look for the mass shift: M + 4.03 Da (1 Da for

      
      C + 3 Da for 
      
      
      
      ).
    • Example: Benzoic Acid (

      
      , MW 122.12) 
      
      
      
      Methyl Benzoate (
      
      
      , MW 136.15).
    • Labeled Product: MW 140.18.

  • Isotopic Purity Calculation:

    • Compare the intensity of the

      
       peak to the 
      
      
      
      (unlabeled) and
      
      
      (incomplete labeling) peaks.
    • Purity % =

      
      .
      

References

  • Organic Syntheses, Coll.[2][3] Vol. 4, p. 250 (1963). Diazomethane (Warning and Protocol).[Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols. [Link]

Sources

experimental setup for in-situ generation of labeled diazomethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Diazomethane (


) is the gold standard for clean methyl esterification and cyclopropanation, yet its explosive nature often precludes its use in safety-conscious drug discovery environments. For metabolic tracing and mass spectrometry (MS) internal standards, isotopically labeled diazomethane (

,

) is critical.

This guide details the in-situ generation and consumption of labeled diazomethane.[1][2][3][4] By avoiding the isolation and distillation of this hazardous reagent, researchers can safely perform methylations on milligram-to-gram scales. We present two validated workflows: a Membrane-Based Tube-in-Flask method for batch synthesis and a Continuous Flow Tube-in-Tube method for scalable processing.[4]

Chemistry & Mechanism

The safest precursor for diazomethane generation is Diazald (


-methyl-

-nitroso-

-toluenesulfonamide).[5] Unlike

-methyl-

-nitrosourea (MNU), Diazald is thermally stable and non-shock-sensitive.
Generation Mechanism

Under basic conditions (KOH/EtOH), Diazald undergoes base-mediated decomposition to release diazomethane gas.

Isotopic Labeling Strategy:

  • Deuterium (

    
    ):  Can be generated using 
    
    
    
    -methyl-
    
    
    -Diazald or by H/D exchange of generated
    
    
    using NaOD/
    
    
    (Gassman procedure).
  • Carbon-13 (

    
    ):  Requires 
    
    
    
    -labeled Diazald, synthesized from
    
    
    -methylamine and
    
    
    -toluenesulfonyl chloride, followed by nitrosation.
Mechanistic Pathway (DOT Diagram)

DiazomethaneMechanism Diazald Diazald Precursor (N-methyl-N-nitroso-p-Ts) Inter Tetrahedral Intermediate Diazald->Inter + KOH/ROH Diazomethane Diazomethane (CH2N2) Inter->Diazomethane Elimination Tosylate Tosylate Byproduct Inter->Tosylate Release Product Methyl Ester (R-COOCH3) Diazomethane->Product + Substrate Substrate Carboxylic Acid (R-COOH) Substrate->Product

Figure 1: Mechanism of base-mediated decomposition of Diazald to generate diazomethane and subsequent substrate methylation.

Experimental Setup Comparison

FeatureBatch (Distillation)Membrane Tube-in-FlaskContinuous Flow (Tube-in-Tube)
Safety Profile Low (Vapor accumulation)High (Instant consumption)High (Small inventory)
Scale 1–50 mmol0.5–10 mmol10 mmol – 1 mol
Equipment Specialized glassware (Clear-Seal)Standard glassware + Teflon AF-2400Flow Reactor + Syringe Pumps
Labeling Efficiency Moderate (Losses in transfer)High (Closed system)High (Closed system)
Cost LowModerate (Membrane cost)High (Pumps/Reactor)

Protocol 1: Membrane-Based Tube-in-Flask (Batch)

Best for: Small-scale labeling (1–500 mg substrate) where safety is paramount and flow equipment is unavailable. Concept: A semi-permeable membrane (Teflon AF-2400) separates the generation chamber from the reaction chamber.[1][4] Diazomethane gas permeates the membrane to react immediately with the substrate, leaving non-volatile precursors behind.

Materials
  • Inner Tubing: Teflon AF-2400 tubing (gas permeable), 1.0 mm OD.

  • Outer Vessel: Standard 20 mL scintillation vial or round-bottom flask.

  • Reagents:

    • Labeled Diazald (

      
       or 
      
      
      
      ).[6]
    • KOH (aq) and Carbitol (Diethylene glycol monoethyl ether).

    • Substrate (e.g., Carboxylic acid) dissolved in Et2O or MeOH.

Step-by-Step Procedure
  • Preparation of Generator Coil:

    • Take a 30 cm length of Teflon AF-2400 tubing.

    • Connect one end to a syringe containing the Precursor Solution (Diazald in Carbitol/Ether).

    • Connect the other end to a waste collection vessel containing acetic acid (quencher).

    • Note: The tubing itself acts as the reactor.

  • Reaction Setup:

    • Place the substrate solution (e.g., 100 mg Benzoic Acid in 3 mL Et2O) into the 20 mL vial.

    • Coil the Teflon AF-2400 tubing inside the vial, submerging it in the substrate solution. Ensure the tubing ends remain outside the vial (pass them through a septum).

  • Generation:

    • Prepare Activator Solution : 30% KOH in water.

    • Using a dual-syringe pump or Y-connector, mix the Precursor Solution and Activator Solution immediately before they enter the Teflon coil.

    • Flow rate: 50–100

      
      L/min.
      
  • Reaction:

    • As the mixture flows through the submerged coil,

      
       is generated, permeates the tubing wall, and dissolves into the surrounding ether to react with the substrate.
      
    • Waste (tosylate/spent base) exits the tubing into the quench trap.

  • Workup:

    • Once the syringe is empty, stir for an additional 15 mins.

    • Add drops of acetic acid to the vial to quench any residual dissolved diazomethane (indicated by disappearance of yellow color).[3][7]

    • Evaporate solvent to yield labeled methyl ester.

Setup Diagram (DOT)

TubeInFlask cluster_0 Reaction Vessel (Vial) SubstrateSol Substrate Solution (Ether + Acid) Membrane Teflon AF-2400 Coil (Submerged) Membrane->SubstrateSol CH2N2 Gas (Diffusion) Waste Waste Trap (Acetic Acid) Membrane->Waste Spent Reagents Syringe1 Syringe A: Diazald Mixer T-Mixer Syringe1->Mixer Syringe2 Syringe B: KOH (aq) Syringe2->Mixer Mixer->Membrane Generation Mix

Figure 2: Tube-in-Flask setup utilizing gas-permeable membrane for in-situ consumption.

Protocol 2: Continuous Flow (Tube-in-Tube)

Best for: Larger scale (>1 g) or repetitive library synthesis. Concept: A "Tube-in-Tube" reactor consists of a small inner tube (Teflon AF-2400) carrying the generation mixture, centered inside a larger outer tube (PTFE) carrying the substrate stream. Gas transfers from inner to outer tube continuously.

Step-by-Step Procedure
  • Reactor Assembly:

    • Insert Teflon AF-2400 tubing (Inner) into a wider PTFE tube (Outer).

    • Use T-junctions to seal the ends, creating two independent flow paths.

  • Feed Preparation:

    • Feed A (Inner): Labeled Diazald (1 M in DMSO/Et2O).

    • Feed B (Inner): KOH (3 M in water).

    • Feed C (Outer): Substrate (0.5 M in THF/MeOH).

  • Operation:

    • Pump Feed A and B into a T-mixer, then into the Inner tube.

    • Pump Feed C into the Outer tube (counter-current flow is most efficient).

    • Pressure: Apply 5–10 bar backpressure to the outer channel to keep solvents liquid and increase gas solubility.

  • Quenching:

    • Direct the output of the Outer stream (Product) into a flask containing acetic acid.

    • Direct the output of the Inner stream (Waste) into a separate acetic acid waste container.

Safety & Handling (Critical)

WARNING: Diazomethane is explosive, carcinogenic, and highly toxic.[6][7][8]

  • Glassware: Use only fire-polished glassware with Clear-Seal® joints. Never use ground glass joints (friction can trigger detonation).[9][7]

  • Light: Avoid strong light; keep setups in the dark or under amber light.

  • Quenching: Always have a "kill switch" solution of dilute acetic acid ready.

  • Blast Shield: All reactions, even milligram scale, must be performed behind a blast shield in a high-velocity fume hood.

  • No Sharps: Do not use metal spatulas or needles near dried diazomethane residues.

References

  • Tube-in-Tube Flow Chemistry: Mastronardi, F., Gutmann, B., & Kappe, C. O. (2013).[6] Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor. Organic Letters, 15(21), 5590–5593.[10] Link

  • Labeled Precursor Synthesis: Shields, S. W., & Manthorpe, J. M. (2014).[6] Efficient, scalable and economical preparation of tris(deuterium)- and 13C-labelled N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and their conversion to labelled diazomethane.[6] Journal of Labelled Compounds and Radiopharmaceuticals, 57(11), 674–679. Link

  • Membrane Generation (Tube-in-Flask): Koolman, H. F., et al. (2016). Automated library synthesis of cyclopropyl boronic esters employing diazomethane in a tube-in-tube flow reactor. Journal of Flow Chemistry, 6, 211–217.[6] Link

  • Safety Protocols: Aldrich Technical Bulletin AL-180. Diazald® and Diazomethane Generators.[3][5][7][10][11] Link

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of ¹³C-d₃ Methyl Labeled Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Phenolic Compounds

In the landscape of pharmaceutical research and drug development, the precise tracking and quantification of molecules are paramount. Isotopic labeling, the practice of replacing an atom within a molecule with one of its isotopes, provides an indispensable tool for elucidating metabolic pathways, quantifying drug absorption and excretion, and understanding reaction mechanisms.[1] Phenolic moieties are ubiquitous in pharmaceuticals, natural products, and various industrial chemicals. The introduction of a stable isotope-labeled methyl group, specifically a ¹³C-d₃ methyl group, onto a phenolic hydroxyl offers a powerful analytical probe.

The ¹³C isotope provides a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy and a predictable mass shift in Mass Spectrometry (MS), facilitating unambiguous identification and quantification.[2][3] The additional presence of three deuterium atoms (d₃) on the methyl group further enhances its utility. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[4] This can lead to a decreased rate of oxidative metabolism at that position, potentially improving a drug's pharmacokinetic profile.[4] This dual labeling strategy, therefore, offers a robust method for creating internal standards for quantitative analysis and for developing longer-acting drug candidates.[5]

This application note provides a comprehensive, step-by-step protocol for the efficient labeling of phenols with a ¹³C-d₃ methyl group. We will delve into the mechanistic underpinnings of the chosen synthetic route, explain the rationale behind key experimental parameters, and detail the necessary analytical techniques for product characterization.

Overall Experimental Workflow

The procedure outlined below follows a logical progression from starting materials to the purified, labeled product. The workflow is designed to be a self-validating system, with clear checkpoints for ensuring the success of each stage.

G cluster_0 Preparation and Reaction cluster_1 Workup and Purification cluster_2 Analysis and Characterization Start Start Deprotonation Deprotonation of Phenol Start->Deprotonation Alkylation Nucleophilic Alkylation with ¹³C-d₃ Methyl Iodide Deprotonation->Alkylation Reaction_Quench Reaction Quenching Alkylation->Reaction_Quench Extraction Liquid-Liquid Extraction Reaction_Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification by Column Chromatography Drying->Purification Solvent_Removal Solvent Removal Purification->Solvent_Removal Characterization NMR and MS Analysis Solvent_Removal->Characterization Final_Product Purified ¹³C-d₃ Labeled Phenol Characterization->Final_Product

Caption: Overall workflow for the ¹³C-d₃ methylation of phenols.

Core Methodology: The Williamson Ether Synthesis

The most reliable and straightforward method for the O-methylation of phenols is the Williamson ether synthesis.[6][7][8] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] The key steps involve the deprotonation of the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide anion, which then attacks the electrophilic methylating agent.

Mechanistic Rationale

The choice of base is critical for the efficient generation of the phenoxide. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and offer a better safety profile.[6][8] Phenols are significantly more acidic than aliphatic alcohols, facilitating their deprotonation under these conditions.[6]

The second step is the SN2 reaction between the phenoxide and the ¹³C-d₃ methylating agent, typically ¹³C-d₃ methyl iodide. Methyl halides are excellent substrates for SN2 reactions due to their minimal steric hindrance.[9] The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), which can solvate the cation of the base but does not strongly solvate the nucleophilic anion, thereby increasing its reactivity.[7]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base Protonated_Base Base-H⁺ ¹³C-d₃_MeI ¹³C-d₃-I Phenoxide->¹³C-d₃_MeI Sₙ2 Attack Ether Ar-O-¹³C-d₃ ¹³C-d₃_MeI->Ether Iodide I⁻

Caption: Mechanism of the Williamson ether synthesis for phenol methylation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific phenolic substrates.

Materials:

  • Phenolic substrate (1.0 eq)

  • ¹³C-d₃ Methyl Iodide (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (typically a concentration of 0.1-0.5 M with respect to the phenol).

  • Addition of Methylating Agent: Add ¹³C-d₃ methyl iodide (1.1 - 1.5 eq) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and isotopic enrichment.

Data Analysis and Characterization

The successful synthesis of the ¹³C-d₃ labeled phenol can be confirmed by a combination of NMR spectroscopy and mass spectrometry.

Analytical Technique Expected Observation Rationale
¹H NMR Absence of the phenolic -OH proton signal. Appearance of a singlet for the aromatic protons adjacent to the methoxy group (if applicable). The methyl signal will be absent due to deuteration.The hydroxyl proton is replaced by the methyl group. Deuterium is not observed in ¹H NMR.
¹³C NMR A signal corresponding to the labeled methyl carbon will be observed. Due to coupling with deuterium (spin I=1), this signal may appear as a multiplet (typically a septet).[10]The ¹³C nucleus is NMR active. The multiplicity arises from coupling to the three deuterium atoms.
Mass Spectrometry (MS) The molecular ion peak ([M]⁺) will be 4 mass units higher than the unlabeled methylated phenol (1 for ¹³C and 3 for d₃).The mass of ¹³C is 13 amu (vs. 12 for ¹²C), and the mass of deuterium is 2 amu (vs. 1 for ¹H).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, this could be due to insufficient base, wet solvent, or a deactivated phenolic substrate. Consider using a stronger base like sodium hydride (with appropriate safety precautions) or a more polar solvent like DMF. Gentle heating can also drive the reaction to completion.[7]

  • Low Yield: Poor yields can result from side reactions or incomplete extraction. Ensure all glassware is scrupulously dry. During the workup, perform multiple extractions to ensure complete recovery of the product.

  • Purification Challenges: If the product is difficult to separate from the starting material, careful optimization of the TLC and column chromatography solvent system is necessary. A shallow gradient during elution can improve separation.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of ¹³C-d₃ methyl labeled phenols. The Williamson ether synthesis is a versatile and well-established reaction that can be readily adapted for a wide range of phenolic substrates. The resulting isotopically labeled compounds are invaluable tools for researchers in drug metabolism, pharmacokinetics, and mechanistic studies, offering a clear and unambiguous way to trace the fate of phenolic compounds in biological and chemical systems.

References

  • The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis - Utah Tech University. (n.d.).
  • 2-(Methyl-d3)phenol | Stable Isotope | MedChemExpress. (n.d.).
  • Deuterated isotope labelling of phenol derivatives within micro reactors - ResearchGate. (n.d.).
  • Williamson Ether Synthesis. (n.d.).
  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC. (n.d.).
  • Williamson Ether Synthesis. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • (PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies - ResearchGate. (n.d.).
  • Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed. (n.d.).

Sources

synthesis of isotopically labeled methyl esters using Diazald

Application Note: High-Fidelity Synthesis of Isotopically Labeled Methyl Esters via Diazald ( / )

Executive Summary

The synthesis of methyl esters using diazomethane (

This guide details the on-demand synthesis of isotopically labeled diazomethane (





Macro-DistillationMicro-Diffusion

Mechanistic Principles

The generation of diazomethane from Diazald relies on base-catalyzed decomposition.[1] Unlike


Reaction Pathway[2][3][4][5][6]
  • Nucleophilic Attack: The hydroxide ion attacks the sulfonyl sulfur.

  • Elimination: The sulfonamide bond cleaves, releasing the labeled methyl-nitroso anion.

  • Decomposition: The unstable intermediate collapses to form labeled diazomethane and water.

Mechanistic Diagram

DiazaldMechanismDiazaldLabeled Diazald(N-methyl-N-nitroso-p-toluenesulfonamide)IntermediateUnstable Intermediate(N-nitroso-N-methyl anion)Diazald->Intermediate Hydrolysis (Carbitol/Ether)BaseBase(KOH/NaOH)Base->IntermediateDiazomethaneLabeled Diazomethane(13CH2N2 or CD2N2)Intermediate->Diazomethane DecompositionProductLabeled Methyl Ester(R-COO-13CH3)Diazomethane->Product MethylationByproductNitrogen Gas(N2)Diazomethane->ByproductSubstrateCarboxylic Acid(R-COOH)Substrate->Product

Figure 1: Reaction pathway for the generation of labeled diazomethane and subsequent esterification.[1]

Critical Safety Directives (Zero-Tolerance)

Diazomethane is explosive, highly toxic, and a sensitizer.[2][3][4][5] Isotopically labeled variants share these hazards.

  • Glassware Integrity: NEVER use ground-glass joints. Rough surfaces initiate detonation.[5] Use only Clear-Seal® (fire-polished) joints or smooth rubber stoppers.

  • Light Sensitivity: Diazomethane is photo-labile. Perform reactions in subdued light or wrap vessels in foil.

  • Blast Shielding: All reactions must occur behind a heavy-duty blast shield in a high-flow fume hood.

  • No Sharps: Do not use metal spatulas or needles near the concentrated gas/liquid. Use Teflon or smooth glass stir bars only.

Materials & Precursors

ComponentGrade/IsotopeFunction
Diazald-methyl-


Precursor for

esters
Diazald-methyl-


Precursor for

esters
Carbitol 2-(2-Ethoxyethoxy)ethanolHigh-boiling solvent for generator
Diethyl Ether Anhydrous, BHT-stabilizedCarrier solvent
Acetic Acid GlacialQuenching agent
Apparatus Mini-Diazald® Kit (Aldrich)Required for Method A

Protocol A: Macro-Distillation (Preparative Scale)

Target: Synthesis of >100 mg of labeled ester. Equipment: Aldrich Mini-Diazald® Apparatus (Z100250).

Step-by-Step Methodology
  • Assembly: Assemble the Mini-Diazald apparatus with Clear-Seal joints. Lubricate joints only if necessary with a trace of ether (no grease).

  • Cold Trap: Fill the condenser cold finger with dry ice/isopropanol. Place the receiving flask in an ice/salt bath (

    
    ).
    
  • Precursor Load: In the reaction vessel, dissolve

    
     of Labeled Diazald  in 
    
    
    of diethyl ether.
  • Base Preparation: In a separate smooth flask, dissolve

    
     KOH in 
    
    
    water, then add
    
    
    Carbitol.
  • Reaction Initiation:

    • Heat the Diazald/ether solution to

      
       using a water bath (no direct heat/flame).
      
    • Add the KOH/Carbitol solution dropwise via the addition funnel.

  • Distillation: The co-distilled ether and labeled diazomethane (bright yellow) will collect in the receiving flask.

    • Note: Distill until the condensate becomes colorless.

  • Derivatization:

    • Add the cold, yellow diazomethane distillate slowly to your carboxylic acid substrate (dissolved in ether) at

      
      .
      
    • Endpoint: Persistence of a faint yellow color indicates excess reagent (reaction complete).

  • Quenching: Add dilute acetic acid dropwise until the yellow color disappears.

  • Workup: Evaporate solvent under a gentle stream of nitrogen. Do not rotary evaporate to dryness if the ester is volatile.

Protocol B: Micro-Diffusion In Situ (Metabolomics)

Target: Derivatization of

Advantage:
Experimental Setup (Tube-in-Flask)
  • Outer Vessel: 20 mL sealed crimp-top vial or heavy-walled smooth flask.

  • Inner Vessel: 1.5 mL borosilicate glass insert (smooth rim).

Workflow
  • Substrate Prep: Dissolve the biological extract (dried residue) in

    
     anhydrous ether/methanol (9:1) in the Outer Vessel .
    
  • Generator Prep: Place the Inner Vessel inside the Outer Vessel using tweezers.

    • Add

      
      Labeled Diazald  to the inner vessel.
      
    • Add

      
       Carbitol to the inner vessel.
      
  • Activation:

    • Carefully add

      
       of 
      
      
      to the Inner Vessel .
    • IMMEDIATELY seal the Outer Vessel with a crimp cap (Teflon-lined septum).

  • Diffusion:

    • Place the sealed system in the dark at Room Temperature for 60–90 minutes.

    • Mechanism:[1][6][2][5][7][8][9] Labeled diazomethane gas generates in the insert, saturates the headspace, and diffuses into the surrounding ether solution containing the substrate.

  • Termination:

    • Vent the vial with a needle in a fume hood.

    • Remove the inner vessel carefully.

    • Evaporate the Outer Vessel contents to dryness under nitrogen. Reconstitute in mobile phase for LC-MS.

Quality Control & Validation

To confirm isotopic incorporation and chemical purity:

MethodObservationSuccess Criteria

-NMR
Disappearance of -COOH proton (

).
New peak at

. For

-methyl, this peak is absent (silent).
MS (Full Scan) Mass shift relative to unlabeled standard.

(for

) or

(for

).
Visual Reaction mixture color.[10]Yellow color persists

Excess reagent present.
Decision Logic for Protocol Selection

ProtocolSelectionStartSample RequirementsScaleCheckSubstrate Mass?Start->ScaleCheckMacro> 100 mg(Preparative)ScaleCheck->MacroMicro< 10 mg(Analytical/DMPK)ScaleCheck->MicroMethodAMethod A: Mini-Diazald Distillation(Cleanest Product)Macro->MethodAMethodBMethod B: Tube-in-Flask Diffusion(Highest Isotope Efficiency)Micro->MethodB

Figure 2: Decision matrix for selecting the appropriate synthesis protocol.

References

  • De Boer, T. J., & Backer, H. J. (1963).[11] Diazomethane. Organic Syntheses, Collective Volume 4, 250.[10][11] [Link]

  • Beecher, C. (2010). Metabolomics: A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. ResearchGate. [Link]

Solvent Effects on Diazomethane Generation from Diazald: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility and Inherent Risks of Diazomethane

Diazomethane (CH₂N₂) is a remarkably versatile and widely utilized reagent in organic synthesis, primarily valued for its efficacy as a methylating agent for carboxylic acids, phenols, and other acidic compounds.[1][2][3] Its utility extends to the Arndt-Eistert homologation of carboxylic acids and the cyclopropanation of alkenes.[4] Despite its synthetic importance, diazomethane is an extremely toxic, carcinogenic, and treacherously explosive gas, demanding meticulous handling and adherence to stringent safety protocols.[1][2] Consequently, it is almost universally prepared in situ as a dilute solution in an inert solvent, immediately prior to its intended use.[2]

One of the most common and relatively safe precursors for the laboratory-scale generation of diazomethane is N-methyl-N-nitroso-p-toluenesulfonamide, commercially known as Diazald.[3][4][5] The controlled decomposition of Diazald under basic conditions provides a reliable stream of diazomethane. The choice of solvent in this process is not a trivial experimental parameter; it profoundly influences the reaction kinetics, the ultimate yield of diazomethane, and, most critically, the overall safety of the procedure. This application note provides a detailed exploration of the solvent effects on diazomethane generation from Diazald, offering researchers, scientists, and drug development professionals a comprehensive guide to optimizing this hazardous yet indispensable reaction.

The Mechanism of Diazomethane Generation from Diazald

The generation of diazomethane from Diazald is a base-catalyzed elimination reaction.[4] The process is typically conducted in a biphasic system, where Diazald, dissolved in an organic solvent, reacts with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solution.[4][5] The reaction is generally heated to facilitate the decomposition and subsequent distillation of the volatile diazomethane along with the organic solvent.[5]

The established mechanism proceeds through a two-step elimination process:

Diazomethane Generation Mechanism cluster_0 Step 1: Base-catalyzed Elimination cluster_1 Step 2: Decomposition Diazald Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) Intermediate Unstable Intermediate Diazald->Intermediate + Base Base Base (e.g., KOH) Diazomethane Diazomethane (CH₂N₂) Intermediate->Diazomethane Decomposition Byproduct p-toluenesulfonate salt Intermediate->Byproduct

Figure 1: Mechanism of Diazomethane Generation.

Solvent Selection: A Critical Determinant of Safety and Efficiency

The choice of solvent in the generation of diazomethane from Diazald is paramount, directly impacting the safety and outcome of the reaction. The ideal solvent should possess several key characteristics: it must be inert to diazomethane, have a low boiling point to facilitate co-distillation, and its vapor pressure characteristics should minimize the concentration of gaseous diazomethane in the apparatus.

Comparative Analysis of Common Solvents
Solvent Boiling Point (°C) Key Advantages Critical Disadvantages & Safety Considerations Typical Application
Diethyl Ether 34.6- Low boiling point allows for gentle co-distillation with diazomethane.[6] - High vapor pressure helps to keep the concentration of gaseous diazomethane low, reducing the risk of explosion.[6][7]- Highly flammable. - Peroxide formation upon storage.Standard and most recommended solvent for general-purpose diazomethane generation.[6][7]
Diglyme (bis(2-methoxyethyl) ether) 162- Higher boiling point can be advantageous in specific setups where co-distillation with a lower boiling solvent is not desired.- Higher boiling point leads to a greater concentration of diazomethane in the vapor phase, significantly increasing the risk of explosion.[7] - Should be used with extreme caution and specialized equipment.Used in specific commercial Diazald solutions, but generally not recommended for standard laboratory preparations due to safety concerns.[1]
Carbitol (2-(2-ethoxyethoxy)ethanol) 202- Used to prepare alcohol-free solutions of diazomethane, which is necessary for certain reactions.[1][8]- Very high boiling point poses a significant explosion hazard.[7] - Requires a carefully controlled distillation setup.Preparation of alcohol-free ethereal solutions of diazomethane.[1][8]
Ethanol 78.4- Often used as a co-solvent with water to dissolve the potassium hydroxide.[6][9]- Reacts with diazomethane, although slowly. - The presence of alcohol may be detrimental to subsequent reactions.[9]Component of the aqueous basic phase to aid in the dissolution of KOH.[6]

Expert Insight: While solvents like diglyme and carbitol are mentioned in the literature for specific applications, diethyl ether remains the gold standard for routine diazomethane generation due to its favorable safety profile concerning the dilution of gaseous diazomethane.[6][7] The use of higher boiling point solvents should be avoided unless absolutely necessary and with appropriate engineering controls in place.

Protocols for Diazomethane Generation

Extreme Caution is Advised: Diazomethane is a potent poison and a powerful explosive.[2] All work must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including heavy gloves and safety goggles.[7][10] Use of specialized glassware with fire-polished joints is strongly recommended to avoid scratches that can initiate explosions.[2][11]

Protocol 1: Standard Ethereal-Alcoholic Diazomethane Solution

This protocol is suitable for most applications where the presence of a small amount of ethanol is not detrimental.

Materials:

  • Diazald

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Diethyl ether

  • Water

  • Specialized diazomethane generation apparatus (e.g., Aldrich Mini-Diazald® apparatus) with fire-polished joints.[1]

  • Ice-salt bath

  • Water bath

Standard Protocol Workflow cluster_0 Preparation cluster_1 Reaction and Distillation cluster_2 Completion and Quenching A Prepare KOH solution in ethanol and water in the reaction flask. B Dissolve Diazald in diethyl ether in a dropping funnel. A->B C Set up the distillation apparatus with a cooled receiving flask containing ether. B->C D Heat the reaction flask to ~65°C in a water bath. C->D E Slowly add the Diazald solution to the reaction flask. D->E F Co-distill the ethereal diazomethane solution into the cooled receiver. E->F G Continue distillation until the distillate is colorless. F->G H Use the freshly prepared diazomethane solution immediately. G->H I Quench excess diazomethane and residual reaction mixture with acetic acid. H->I

Figure 2: Workflow for Standard Diazomethane Generation.

Procedure:

  • In the reaction flask of the diazomethane generation apparatus, dissolve potassium hydroxide (5 g) in water (8 mL) and add 95% ethanol (10 mL).[1]

  • Assemble the distillation apparatus, ensuring the receiving flask is cooled in an ice-salt bath and contains a small amount of diethyl ether. The delivery tube should dip below the surface of the ether in the receiving flask.[6]

  • In a dropping funnel, prepare a solution of Diazald (5.0 g) in diethyl ether (45 mL).[1][10]

  • Gently heat the reaction flask to 65 °C using a water bath.[1][6]

  • Slowly add the Diazald solution from the dropping funnel to the reaction flask over approximately 20 minutes. The rate of addition should be approximately equal to the rate of distillation.[1][10]

  • Continue the distillation until the yellow color of diazomethane is no longer observed in the distillation head and the distillate is colorless. If the distillate is still yellow, an additional small portion of ether can be added to the reaction flask to complete the transfer.[1]

  • The resulting ethereal diazomethane solution should be used immediately. DO NOT STORE diazomethane solutions.[10]

  • After use, any excess diazomethane should be quenched by the slow addition of acetic acid until the yellow color disappears.[10]

Protocol 2: Alcohol-Free Ethereal Diazomethane Solution

This protocol is employed when the presence of alcohol would interfere with the subsequent reaction.

Materials:

  • Diazald

  • Potassium hydroxide (KOH)

  • 2-(2-ethoxyethoxy)ethanol (Carbitol)

  • Diethyl ether

  • Water

  • Specialized diazomethane generation apparatus

  • Ice-salt bath

  • Water bath

Procedure:

  • In the reaction flask, prepare a solution of potassium hydroxide (2.5 g) in water (4 mL). Add 2-(2-ethoxyethoxy)ethanol (14 mL) and diethyl ether (8 mL).[1]

  • Assemble the apparatus as described in Protocol 1.

  • Prepare a solution of Diazald in diethyl ether as in Protocol 1.

  • Proceed with the heating and addition of the Diazald solution as described in Protocol 1.

  • The co-distilled ethereal diazomethane solution will be free of alcohol.[1]

  • Immediate use and subsequent quenching of excess reagent are critical, as in Protocol 1.

Safety is Non-Negotiable: A Summary of Critical Precautions

  • Dedicated Glassware: Only use specialized glassware with fire-polished or Clear-Seal® joints. Scratches and ground glass joints can initiate explosions.[1][2][11]

  • Fume Hood and Blast Shield: All operations must be conducted in a certified chemical fume hood, behind a blast shield.[1][10]

  • Avoid Sunlight and Strong Light: Do not expose the apparatus to direct sunlight or strong artificial light, as this can cause an explosion.[6]

  • No Sharp Edges: Avoid any sharp edges, including scratched glassware and metal spatulas, which can trigger detonation.[1]

  • Quenching: Always quench excess diazomethane with a weak acid like acetic acid before disposal.[10]

  • No Storage: Diazomethane solutions are not to be stored. Prepare only the amount needed for immediate use.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and heavy-duty gloves.[10]

Conclusion

The generation of diazomethane from Diazald is a powerful synthetic tool that demands a profound respect for its inherent hazards. The selection of solvent is a critical decision that directly influences the safety and efficiency of the process. Diethyl ether remains the solvent of choice for most applications due to its ability to minimize the concentration of explosive gaseous diazomethane. While other solvents have niche applications, their use significantly elevates the risk and should only be considered with a thorough understanding of the associated dangers and the implementation of appropriate safety measures. By adhering to the detailed protocols and safety guidelines outlined in this application note, researchers can harness the synthetic power of diazomethane while mitigating the substantial risks involved.

References

  • Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane Prepared by: Christine Dunbar and Nargess Hosse - The West Group at the University of Alberta. (n.d.).
  • CB-LSOP-diazomethane-4-18.docx - UConn. (n.d.). Retrieved from [Link]

  • Diazomethane - Wikipedia. (n.d.). Retrieved from [Link]

  • diazomethane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Diazald - Wikipedia. (n.d.). Retrieved from [Link]

  • What safety precautions would you guys take in handling diazomethanes, specifically TMS-diazomethane? : r/chemistry - Reddit. (2017, August 4). Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Continuous Production of the Diazomethane Precursor N-Methyl-N-nitroso-p-toluenesulfonamide: Batch Optimization and Transfer into a Microreactor Setup | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • Continuous synthesis and transformation of diazomethane - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Liquizald Thermally Stable N-Nitrosamine Precursor for Diazomethane - ACS Publications. (2024, January 26). Retrieved from [Link]

  • (PDF) The Preparation and Reactions of Diazomethane - ResearchGate. (2025, August 9). Retrieved from [Link]

  • 140 Years of Diazomethane Reactions - CP Lab Safety. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Methylation with Labeled Diazald

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for incomplete methylation reactions when using labeled Diazald as a diazomethane precursor. Our approach is rooted in a deep understanding of the reaction mechanism, extensive laboratory experience, and a commitment to ensuring the integrity and success of your experiments.

Introduction: The Challenge of Complete Methylation

Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) is a widely used precursor for the generation of diazomethane, a highly effective methylating agent for carboxylic acids, phenols, and other acidic compounds.[1][2][3] When using isotopically labeled Diazald, the goal is to achieve complete and efficient transfer of the labeled methyl group to the target substrate. However, incomplete methylation can lead to ambiguous results, reduced yields, and difficulties in downstream analysis. This guide will walk you through the common causes of this issue and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methylation reaction is incomplete. What are the most likely causes?

Incomplete methylation can stem from several factors, often related to the generation, delivery, or reactivity of diazomethane. Here are the primary areas to investigate:

  • Insufficient Diazomethane Generation: The yield of diazomethane from Diazald may be lower than expected.

  • Premature Decomposition of Diazomethane: Diazomethane is highly reactive and can decompose before it reacts with your substrate.[1][4]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and substrate concentration all play a critical role.

  • Substrate-Specific Issues: The properties of your target molecule may hinder the reaction.

  • Moisture Contamination: Water can compete with your substrate for diazomethane.

Q2: How can I ensure I am generating enough diazomethane from Diazald?

The efficient generation of diazomethane is the cornerstone of a successful methylation reaction.

Underlying Principle: The reaction of Diazald with a strong base, typically potassium hydroxide (KOH), in a biphasic system generates diazomethane, which is then co-distilled with a solvent like diethyl ether.[2][5]

Troubleshooting Steps:

  • Reagent Quality:

    • Diazald: Ensure your Diazald is not degraded. It should be a pale yellow, free-flowing solid.[2] Store it in a cool, dark place as it is thermally sensitive.[2][5][6]

    • Base: Use a fresh, high-quality strong base like KOH. The concentration of the base is critical for the decomposition of Diazald.[7]

    • Solvents: Use anhydrous solvents to minimize side reactions.

  • Reaction Temperature: The generation of diazomethane from Diazald is typically performed at around 65-70 °C.[3][5]

    • Too Low: Insufficient temperature will result in slow and incomplete Diazald decomposition.

    • Too High: Overheating can lead to rapid, uncontrolled generation and potential decomposition of diazomethane, which is also a safety hazard.[1]

  • Proper Apparatus Setup: Use specialized glassware for diazomethane generation with fire-polished joints to avoid explosions.[4] Ensure all connections are secure to prevent the escape of the toxic and explosive diazomethane gas.[1][4]

Experimental Protocol: Diazomethane Generation from Diazald

WARNING: Diazomethane is extremely toxic, carcinogenic, and explosive. This procedure must be performed in a certified chemical fume hood, behind a blast shield, by trained personnel with appropriate personal protective equipment (PPE).[1][4][6]

  • Assemble the diazomethane generation apparatus as shown in the diagram below. The receiving flask should be cooled in a dry ice/isopropanol bath.

  • In the reaction flask, dissolve potassium hydroxide (5 g) in water (8 mL) and add ethanol (10 mL).[3]

  • Heat the mixture to 65 °C in a water bath.[3]

  • In a separate flask, dissolve Diazald (5.0 g, 23 mmol) in diethyl ether (45 mL).[1]

  • Using a dropping funnel, add the Diazald solution to the heated KOH solution over approximately 20 minutes.[1][3] The yellow diazomethane gas will co-distill with the ether into the cooled receiving flask.[3]

Diazomethane_Generation cluster_generation Generation Apparatus cluster_collection Collection Diazald_Solution Diazald in Ether (Dropping Funnel) Reaction_Flask KOH Solution (Heated to 65°C) Diazald_Solution->Reaction_Flask Slow Addition Condenser Condenser Reaction_Flask->Condenser Diazomethane/Ether Vapor Receiving_Flask Cooled Receiving Flask (-78°C) Condenser->Receiving_Flask Condensation Methylation_Reaction Methylation Reaction Receiving_Flask->Methylation_Reaction Use Immediately

Q3: My diazomethane solution is yellow, but my reaction is still incomplete. What could be the problem?

A yellow color indicates the presence of diazomethane, but it doesn't guarantee a successful reaction.

Underlying Principle: Diazomethane methylates carboxylic acids via a two-step acid-base reaction. The carboxylic acid protonates diazomethane, forming a methyldiazonium cation, which is then attacked by the carboxylate anion in an SN2 reaction.[8][9] For phenols, a similar mechanism occurs. Alcohols, being less acidic, react much more slowly unless a catalyst like boron trifluoride is used.[10][11]

Troubleshooting Steps:

  • Monitor the Reaction: Continue adding the diazomethane solution until the yellow color persists. This indicates that all the acidic substrate has been consumed.[8]

  • Quenching Excess Diazomethane: After the reaction is complete (persistent yellow color), quench the excess diazomethane by adding a few drops of acetic acid until the solution becomes colorless and gas evolution ceases.[4] This is a crucial safety step.

  • Side Reactions: Be aware of potential side reactions. Diazomethane can react with other functional groups, although the reaction with carboxylic acids is generally very fast.[8] It can also participate in 1,3-dipolar cycloadditions with alkenes.[11]

  • Moisture: Ensure your substrate and solvent are as dry as possible. Water will react with diazomethane, consuming it and reducing the amount available for your substrate.

Data Table: Relative Reactivity of Functional Groups with Diazomethane

Functional GrouppKa (approx.)Reactivity with Diazomethane
Carboxylic Acids~5Very Fast[11]
Phenols~10Fast[11]
Alcohols~16-18Very Slow (requires catalyst)[10][11]
Water~15.7Reacts
Q4: Are there any visual cues I should be looking for during the reaction?

Yes, visual observation is a key part of monitoring these reactions.

  • Diazomethane Solution: The ethereal solution of diazomethane should be a characteristic pale yellow. A darker yellow or orange color may indicate a higher concentration, but also a higher risk of explosion.

  • Gas Evolution: During the methylation of a carboxylic acid, you will observe the evolution of nitrogen gas (N₂).[9] This is a good indicator that the reaction is proceeding.

  • Color Change: As you add the yellow diazomethane solution to your substrate, the color should disappear as the diazomethane is consumed. The persistence of the yellow color signifies the endpoint of the reaction.[8]

Q5: I suspect my labeled Diazald might be the issue. How can I verify its quality?

While less common with reputable suppliers, the quality of the Diazald can be a factor.

  • Appearance: As mentioned, it should be a pale yellow solid. Any discoloration or clumping might suggest degradation.

  • Storage: Ensure it has been stored correctly, away from heat and light.[1]

  • Small-Scale Test: If you have a non-labeled, reliable standard, you can run a small-scale test reaction to compare the efficiency of diazomethane generation.

Q6: What are the best practices for handling and storing the generated diazomethane solution?

Proper handling and storage are critical for both safety and efficacy.

  • Use Immediately: It is strongly recommended to use the diazomethane solution immediately after generation.[8]

  • Avoid Storage: If storage is absolutely necessary, keep it in a sealed, smooth-glass container (no ground glass joints) at -20°C in a blast-proof freezer for a short period. Be aware that the risk of explosion increases with concentration and storage time.[1]

  • Avoid Contaminants: Keep the solution away from rough surfaces, strong light, and certain metals, as these can trigger explosive decomposition.[4]

Troubleshooting_Tree cluster_generation_checks Generation Issues cluster_reaction_checks Reaction Issues Start Incomplete Methylation Check_Generation Check Diazomethane Generation Start->Check_Generation Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Substrate Check Substrate & Purity Start->Check_Substrate Reagent_Quality Degraded Diazald/Base? Check_Generation->Reagent_Quality Temperature Incorrect Temperature? Check_Generation->Temperature Apparatus Leaks in Apparatus? Check_Generation->Apparatus Insufficient_CH2N2 Insufficient Diazomethane Added? Check_Reaction->Insufficient_CH2N2 Moisture Moisture Contamination? Check_Reaction->Moisture Side_Reactions Competing Side Reactions? Check_Reaction->Side_Reactions Solution Implement Corrective Actions Check_Substrate->Solution Reagent_Quality->Solution Temperature->Solution Apparatus->Solution Insufficient_CH2N2->Solution Moisture->Solution Side_Reactions->Solution

Alternative Methylating Agents

If you continue to experience issues or if the hazards associated with diazomethane are a concern, consider these alternatives:

  • (Trimethylsilyl)diazomethane (TMS-diazomethane): A commercially available and generally safer alternative to diazomethane, although it is still highly toxic.[3][12] It is effective for methylating carboxylic acids.[13]

  • Methyl Iodide or Dimethyl Sulfate: These are common methylating agents but often require stronger bases and harsher reaction conditions, which may not be suitable for sensitive substrates.[3][12]

Conclusion

Incomplete methylation when using labeled Diazald is a solvable problem. By systematically evaluating the diazomethane generation process, reaction conditions, and substrate purity, you can identify and address the root cause. Always prioritize safety by adhering to strict protocols when working with diazomethane. This guide provides the foundational knowledge and practical steps to help you achieve complete and reliable methylation in your research.

References

  • Sigma-Aldrich. (n.d.). AL-180 Tech Bulletin - Diazald and Diazomethane Generators.
  • University of Connecticut. (n.d.). CB-LSOP-diazomethane-4-18.docx.
  • Sigma-Aldrich. (2013). Safety Data Sheet: Diazald®.
  • Wikipedia. (n.d.). Diazald. Retrieved from [Link]

  • Horvath-Gerber, F., et al. (2024). Liquizald Thermally Stable N-Nitrosamine Precursor for Diazomethane. ACS Publications. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]

  • E3S Web of Conferences. (2023). Continuous synthesis and transformation of diazomethane. Retrieved from [Link]

  • YouTube. (2021). Reactions of #Diazomethane ll #jeemain2021. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. Retrieved from [Link]

  • Saha, et al. (n.d.). Organic Chemistry-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]

  • PubMed. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Retrieved from [Link]

  • Slideshare. (n.d.). synthetic Reagents and its application Diazomethane. Retrieved from [Link]

  • Reddit. (2023). Preparation of diazomethane from Diazald. Retrieved from [Link]

  • PMC. (n.d.). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Retrieved from [Link]

  • ResearchGate. (2025). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Provide a detailed, stepwise mechanism for the methylation of a carboxylic acid with diazomethane. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Isotopic Enrichment with Labeled Diazald

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Synthetic Chemists, Radiochemists, and DMPK Researchers. Scope: Troubleshooting low isotopic incorporation (


, 

,

) during Diazomethane generation.

The Core Directive: Why Enrichment Fails

In labeled synthesis, particularly with Deuterated Diazald (


-methyl-

-N-nitroso-

-toluenesulfonamide)
, the most common failure mode is not chemical yield, but isotopic dilution .

Diazomethane (


) is not a static molecule; it possesses acidic protons (

, but kinetically active) that undergo rapid exchange in the presence of base. If you utilize a standard "non-labeled" protocol for a labeled precursor, you will actively scrub the deuterium off your molecule before it ever reaches your substrate.
The Deuterium Dilemma: Solvent Exchange

The generation of diazomethane requires a strong base (usually KOH). In a standard protocol, this is dissolved in water and ethanol.[1][2]

  • The Trap: If you generate

    
     in a solution of 
    
    
    
    , the basic environment catalyzes the exchange of the valuable
    
    
    on the diazomethane for the abundant
    
    
    in the solvent.
  • The Fix: You must eliminate the "Protium Pool."

Mechanism of Isotopic Loss

The following diagram illustrates the catalytic cycle that strips deuterium from your reagent in a protic environment.

DeuteriumExchange Diaz_D Deuterated Diazomethane (CD2N2) Intermediate Carbanion Intermediate ([CD-N2]-) Diaz_D->Intermediate Deprotonation (Loss of D+) Base Base Catalyst (OH-) Base->Intermediate Diaz_H Scrambled Diazomethane (CHDN2 / CH2N2) Intermediate->Diaz_H Reprotonation from Solvent (Gain of H+) Solvent_H Protic Solvent (H-OH / EtOH) Solvent_H->Diaz_H Diaz_H->Intermediate Repeat Cycle

Figure 1: Mechanism of base-catalyzed Hydrogen/Deuterium exchange (HDX) in diazomethane. In the presence of OH- and H2O, isotopic purity degrades rapidly.

Experimental Protocols: The Self-Validating System

To maintain


 enrichment, you must create a closed isotopic loop. The following protocols contrast the Standard vs. Labeled workflow.
Reagent Selection Table
ComponentStandard Protocol (Do NOT use for D-Labeling)Labeled Protocol (Required for D-Enrichment) Reasoning
Precursor Diazald®Diazald-d3 Source of isotope.
Base KOH (pellets)NaOD (30-40% in

)
or KOD
Eliminates

source of protons.
Solvent A WaterDeuterium Oxide (

)
Eliminates bulk water protons.
Solvent B Ethanol (95%)Ethanol-OD (EtOD) Prevents exchange via alcohol proton.
Co-Solvent Diethyl EtherAnhydrous Diethyl Ether Must be dry to prevent moisture ingress.
Quench Acetic AcidAcetic Acid-d4 (Optional)Only critical if quenching in the reaction mix.
Step-by-Step: High-Enrichment Generation (Mini-Diazald Setup)

Safety Warning: Diazomethane is explosive and highly toxic.[1][2][3][4][5] Use a blast shield. Never use ground glass joints (rough surfaces trigger detonation).[3] Use Clear-Seal® or fire-polished joints.[2]

Phase 1: Apparatus Preparation

  • Assemble the Mini-Diazald apparatus with Clear-Seal® joints .

  • Ensure the cold finger is filled with Dry Ice/Isopropanol.

  • Validation Step: Check the system for air leaks. Atmospheric moisture (

    
    ) is a proton source. Flush with dry 
    
    
    
    if possible.

Phase 2: The Reaction Pot (The "Hot" Side)

  • In the reaction vessel, mix 10 mL of EtOD and 10 mL of

    
     .
    
  • Add 5 g of KOD (or equivalent NaOD solution) .

  • Heat the water bath to 65°C .

    • Note: Using standard Ethanol/KOH here is the #1 cause of failure.

Phase 3: The Addition (The "Cold" Side)

  • Dissolve 5.0 g of Diazald-d3 in 45 mL of Anhydrous Ether .

  • Place the receiving flask in a Dry Ice/Isopropanol bath (-78°C) .

  • Add the Diazald solution dropwise to the heated reaction pot over 20 minutes.

  • The

    
     gas will co-distill with the ether and condense on the cold finger, dripping into the trap.
    

Phase 4: Quantification (Without Destruction)

  • Do not titrate with Benzoic acid (standard method) if you need to conserve material.

  • Instead, use UV-Vis : Measure absorbance at 410 nm (

    
    ).
    
  • Enrichment Check: React a small aliquot with a model acid (e.g., Benzoic acid) and run GC-MS immediately to confirm M+3 (methyl ester-d3) vs M+0.

Workflow Visualization: The Mini-Diazald Setup

Proper physical setup is crucial to prevent "back-streaming" of moisture or loss of the volatile gas.

MiniDiazaldSetup cluster_safety Safety Critical Zone DroppingFunnel Dropping Funnel (Diazald-d3 in Ether) ReactionFlask Reaction Vessel (65°C) (NaOD / D2O / EtOD) DroppingFunnel->ReactionFlask Slow Addition Condenser Cold Finger Condenser (Dry Ice / IPA) ReactionFlask->Condenser Distillation of CD2N2 gas Receiver Collection Trap (-78°C) (CD2N2 in Ether) Condenser->Receiver Condensate Drips Scrubber Exit Scrubber (Acetic Acid in Ether) Receiver->Scrubber Vent Excess Gas

Figure 2: Schematic of the Mini-Diazald apparatus. Note the critical separation of the hot basic generation zone from the cold collection zone.

Troubleshooting & FAQs

Q: I am using


-Diazald (non-deuterated). Do I still need D2O/EtOD? 
A:  No. Carbon-carbon bonds do not exchange with the solvent under these conditions. You may use the standard KOH/Ethanol/Water protocol. However, ensure your Ether is peroxide-free to prevent oxidative side reactions that could lower the chemical yield.

Q: My GC-MS shows a mix of


, 

, and

methyl esters. Why?
A: This is "Scrambling." It confirms that your generated

encountered protons.
  • Check Reagents: Did you use standard Ethanol? (Must use EtOD).

  • Check Glassware: Was the glassware oven-dried? Adsorbed surface water is sufficient to cause measurable H/D exchange on a micro-scale.

  • Check Substrate: Does your substrate have highly acidic protons (e.g., sulfonic acids) that might exchange during the methylation reaction before the methyl transfer occurs?

Q: Can I store the labeled Diazomethane solution? A: Not recommended for high-enrichment work. Even in a freezer, trace moisture ingress over time will lead to slow H/D exchange. Prepare fresh and use immediately.

Q: I have low chemical yield, but good enrichment. A: This is likely a physical issue, not a chemical one.

  • Trap Temperature: Is the receiver cold enough (-78°C)? Diazomethane boils at -23°C. If your bath is only at -20°C, you are venting your expensive reagent.

  • Joint Leaks: Are the Clear-Seal joints tight? Use a PTFE sleeve if necessary, but never grease (grease can dissolve and contaminate).

References

  • De Boer, T. J.; Backer, H. J. Diazomethane.[1][2] Organic Syntheses, Coll.[1] Vol. 4, p.250 (1963).[1] [Link]

  • Gassman, P. G.; Greenlee, W. J. Dideuteriodiazomethane. Organic Syntheses, Coll.[1] Vol. 6, p.432 (1988). (Describes the specific requirement for NaOD/D2O). [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Diazomethane: IDLH Documentation. [Link]

Sources

workup procedures for reactions involving Diazald

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diazald® Reaction Workup & Troubleshooting

Status: Operational Topic: Workup Procedures for N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) Mediated Reactions Security Level: High (Explosion/Toxicity Hazard) Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Part 1: Core Directive & Safety Brief

WARNING: CRITICAL SAFETY PROTOCOL Diazald is the precursor to Diazomethane (


) , a yellow gas that is highly toxic, carcinogenic, and explosively unstable. While Diazald itself is stable, the workup procedures described below involve handling active Diazomethane and its decomposition products.

The "Golden Rules" of Diazald Workup:

  • No Ground Glass: Never use ground glass joints, rough surfaces, or scratched flasks. Friction triggers detonation. Use Clear-Seal® joints or fire-polished glassware.[1]

  • No Sharp Edges: Do not use wire brushes to clean glassware.

  • Light Sensitivity: Avoid strong artificial light or direct sunlight; diazomethane is photolabile and can explode.[2]

  • Fume Hood Only: All operations, including quenching and cleaning, must occur behind a blast shield in a high-flow fume hood.

Part 2: Standard Operating Procedures (SOP)

Workflow 1: Quenching & Isolation (The "Happy Path")

This protocol applies to the standard methylation of carboxylic acids or phenols using distilled Diazomethane.

StepActionTechnical Rationale
1. Endpoint Verification Confirm reaction completion via TLC. The solution should remain a pale yellow, indicating excess Diazomethane is present.If the solution is colorless, you ran out of reagent. Add more Diazomethane solution until yellow persists to ensure full conversion.
2. Thermal Control Cool the reaction vessel to 0°C (ice bath).Lowering temperature reduces the vapor pressure of Diazomethane and mitigates the exotherm of the quenching reaction.
3. The Quench Slowly add dilute Acetic Acid (10% in ether or DCM) or Glacial Acetic Acid dropwise.Mechanism: Protonation of the methine carbon yields a methyldiazonium ion, which is displaced by acetate to form Methyl Acetate and

gas.
4. Visual Confirmation Continue addition until the yellow color disappears and bubbling (N2 evolution) ceases .The disappearance of the yellow chromophore (

) confirms the destruction of the hazardous reagent.
5. Isolation Wash the organic layer with saturated

(to remove excess acetic acid) and Brine. Dry over

, filter, and concentrate.
Note: Do not concentrate to dryness if volatile products are expected. Methyl esters of low MW acids are volatile.
Workflow 2: Generator Cleanup (The Hazardous Waste Path)

The generator flask contains residual Diazald, KOH, and the byproduct Potassium p-toluenesulfonate .

  • Quench the Generator: Add excess Acetic Acid to the generator flask before dismantling the apparatus. This neutralizes residual KOH and destroys any trapped Diazomethane.

  • Dismantle: Carefully disconnect the smooth-joint glassware.

  • Rinse: Rinse all glassware immediately with Acetone , followed by water.

  • Disposal: The aqueous waste from the generator contains sulfonamides and should be segregated into a specific "Diazald/Sulfonamide Waste" stream, not general organic waste, depending on facility rules.

Part 3: Troubleshooting Guide (Support Center)

Issue Ticket #001: "My reaction yield is significantly lower than reported."

  • Diagnosis: The concentration of Diazomethane generated was likely insufficient, or the reagent decomposed before reacting.

  • Root Cause Analysis:

    • Old Diazald: Diazald degrades over time (check melting point: should be 61-62°C).

    • Warm Distillation: If the distillation bath >65°C, Diazomethane may co-distill with too much solvent or decompose thermally.

    • Wet Solvents: Water in your reaction flask destroys Diazomethane faster than your substrate can react.

  • Corrective Action:

    • Use fresh Diazald.[3]

    • Dry your reaction solvent (Ether/DCM) over molecular sieves.

    • Add Methanol (10% v/v) to the reaction mixture. Methanol catalyzes the methylation of carboxylic acids by Diazomethane.

Issue Ticket #002: "The distillate is not turning yellow."

  • Diagnosis: Diazomethane is not being generated.[4]

  • Root Cause Analysis:

    • Base Failure: The KOH solution is too dilute or has neutralized.

    • Phase Transfer: If using a biphasic system (Ether/Water), the Diazald (organic) isn't meeting the KOH (aqueous).

  • Corrective Action:

    • Ensure Ethanol or Carbitol (2-(2-ethoxyethoxy)ethanol) is used as a co-solvent to solubilize the Diazald and bring it into contact with the base.

    • Verify KOH concentration (usually 30-40%).

Issue Ticket #003: "I see a white precipitate in the generator flask."

  • Diagnosis: Normal operation.[1]

  • Technical Insight: The precipitate is likely Potassium p-toluenesulfonate , the byproduct of the elimination reaction.

  • Action: Do not filter during the reaction. After quenching with acetic acid, this salt is water-soluble and can be washed away during cleanup.

Issue Ticket #004: "How do I clean the glassware? There is a stubborn residue."

  • Critical Warning: DO NOT USE A WIRE BRUSH.

  • Protocol:

    • Soak in Acetone.

    • If residue persists, soak in warm soapy water.

    • Alconox or similar enzymatic cleaners are safe.

    • If "tar" remains, use a solvent soak (DCM or Ethyl Acetate) overnight.

    • Why? Micro-scratches from brushes create nucleation sites for Diazomethane crystallization/detonation in future experiments.

Part 4: Visualizations

Figure 1: Safe Quenching & Workup Workflow

DiazaldWorkup Start Reaction Mixture (Substrate + Diazomethane) Check Check Color & TLC Start->Check Yellow Solution is Yellow (Excess CH2N2 present) Check->Yellow Yes Colorless Solution is Colorless (Insufficient CH2N2) Check->Colorless No Quench Cool to 0°C Add Dilute Acetic Acid dropwise Yellow->Quench AddMore Add more CH2N2 distillate Colorless->AddMore AddMore->Check Monitor Monitor: Bubbling stops? Color fades? Quench->Monitor Monitor->Quench Still Yellow/Bubbling Workup Aqueous Workup: 1. Wash with NaHCO3 2. Wash with Brine 3. Dry (MgSO4) Monitor->Workup Colorless & Still Concentrate Concentrate (Caution: Volatility) Workup->Concentrate

Caption: Logical flow for the safe verification and quenching of Diazomethane reactions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Encountered LowYield Low Yield Problem->LowYield NoGen No Generation (No Yellow Color) Problem->NoGen Residue Residue/Precipitate Problem->Residue CheckSolvent Is solvent wet? LowYield->CheckSolvent CheckBase Check KOH Conc. & Alcohol Co-solvent NoGen->CheckBase Ignore Ignore Residue->Ignore Potassium Tosylate (Normal Byproduct) DrySolvent Dry solvent over sieves CheckSolvent->DrySolvent Yes CheckTemp Is reaction warm? CheckSolvent->CheckTemp No CoolDown Cool to 0°C CheckTemp->CoolDown Yes AddAlcohol Add Ethanol/Carbitol CheckBase->AddAlcohol

Caption: Diagnostic tree for resolving common yield and generation failures.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store the excess Diazomethane solution? A: Strongly Discouraged. Diazomethane solutions are unstable and can detonate if crystallization occurs or if ground glass stoppers are used.[5] If absolutely necessary, store for <24 hours at -20°C in a smooth-necked flask with a rubber stopper (never ground glass).

Q: I don't have acetic acid. Can I use HCl? A: No. Strong acids like HCl can cause violent, exothermic decomposition. Acetic acid is sufficiently acidic to protonate diazomethane (


 vs acetic acid 

) without inducing a runaway reaction.

Q: Can I use a rotary evaporator to remove excess Diazomethane? A: Dangerous. Pulling vacuum on active Diazomethane can cause it to co-distill into the pump oil or explode due to pressure changes. Always quench chemically with acetic acid before any concentration or evaporation steps.

Q: What is the "Clear-Seal" joint mentioned in protocols? A: Clear-Seal® joints are unground, smooth glass joints that seal using an O-ring or precision fit without the friction of ground glass. They are mandatory for Diazald work to prevent explosion triggers.

References

  • Organic Syntheses : Diazomethane. Org. Synth. 1956, 36, 16. [Link]

  • University of Toronto Safety SOP : Safe Handling of Diazomethane. [Link]

  • Master Organic Chemistry : Diazomethane: Preparation and Uses. [Link]

Sources

Validation & Comparative

Advanced Derivatization Guide: Diazald-N-methyl-13C-d3 for High-Fidelity MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of Compounds Labeled with Diazald-N-methyl-13C-N-methyl-d3 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In quantitative mass spectrometry, Stable Isotope Labeling (SIL) is the gold standard for correcting matrix effects and ionization variability. While deuterated methyl iodide (


) is a common alkylating agent, it often requires basic conditions and cleanup steps that can degrade sensitive analytes. Diazomethane , generated from Diazald , offers a rapid, "salt-free" alternative for methylating acidic protons.

This guide focuses on This compound (CAS 102832-11-1), a specialized isotopologue used to generate Diazomethane-13C-d2 . It provides a critical advantage: the ability to introduce a unique mass tag (


 or 

) with minimal workup. However, a specific "isotopic trap" exists in its chemistry that often confuses researchers expecting a simple +4 Da shift. This guide details the mechanism, comparative performance, and validated protocols to maximize data integrity.
Part 1: The Chemistry of the Label (The "Missing Deuterium" Trap)

To use this reagent effectively, one must understand the fate of the isotopic labels. Unlike methyl iodide, which transfers the intact methyl group (


), Diazald functions as a precursor to diazomethane (

), involving an elimination step.
The Mechanistic Pathway

When Diazald-N-methyl-13C-d3 is treated with alkali, it does not produce a d3-methylating agent directly. It produces Diazomethane-13C-d2 .

  • Precursor:

    
     (Diazald)
    
  • Elimination: One Deuterium is lost to the base (forming HDO/D2O).

  • Intermediate:

    
     (Diazomethane-13C-d2).
    
  • Derivatization: The carbene/diazo species inserts a methylene group (

    
    ). The third hydrogen on the final methyl ester comes from the analyte's acidic proton .
    

Implication: If you derivatize a standard carboxylic acid (


) with this reagent, you get a +3 Da shift , not +4 Da.

G cluster_0 Generation Phase cluster_1 Derivatization Phase Diazald Diazald-13C-d3 (N-13CD3) Diazomethane Diazomethane-13C-d2 (13CD2N2) Diazald->Diazomethane - D (Elimination) Waste Byproduct (D-OH) Diazald->Waste Base Base (KOH) ProductH Methyl Ester-d2 (R-COO-13CD2H) Mass Shift: +3 Da Diazomethane->ProductH + R-COOH ProductD Methyl Ester-d3 (R-COO-13CD3) Mass Shift: +4 Da Diazomethane->ProductD + R-COOD AnalyteH Analyte (R-COOH) AnalyteH->ProductH AnalyteD Analyte (R-COOD) *Pre-exchanged* AnalyteD->ProductD

Figure 1: Isotopic fate during Diazald-13C-d3 conversion. Note that the final mass shift depends on the protonation state of the analyte.

Part 2: Comparative Performance Analysis

This section objectively compares Diazald-13C-d3 against common alternatives for methyl esterification in mass spectrometry.

Table 1: Reagent Comparison Matrix
FeatureDiazald-13C-d3 Methyl Iodide-d3 (

)
TMS-Diazomethane Unlabeled Diazald
Primary Label

(Methylene)

(Methyl)
None (TMS artifacts)

Mass Shift (vs. Unlabeled) +3 Da (std) / +4 Da (exchanged)+3 Da0 Da0 Da
Reaction Speed Instant (< 1 min)Slow (Hours)Moderate (30-60 min)Instant
Workup None (Evaporation only)Extraction/Wash requiredEvaporationNone
Side Products Nitrogen gas (

)
Iodide salts (

)
TMS-esters, artifactsNitrogen gas
Safety Profile High Risk (Explosive precursor)Moderate (Carcinogen)Moderate (Less explosive)High Risk
Isotope Effect (LC) Moderate (due to D2)Moderate (due to D3)N/ANone
Cost

(Premium)


$
Key Insights:
  • The Cleanliness Factor: Diazomethane is superior for low-level quantitation because it leaves no non-volatile salts. Methyl iodide requires a base (e.g.,

    
    ), necessitating liquid-liquid extraction which can cause sample loss.
    
  • Chromatographic Isotope Effect: Deuterium (

    
    ) interacts differently with C18 columns than Hydrogen (
    
    
    
    ), often causing the labeled standard to elute slightly earlier than the analyte.
    • Diazald-13C-d3 (

      
      ) has a smaller retention time shift than fully deuterated methyl groups (
      
      
      
      ), potentially improving peak integration overlap.
  • Spectral Cross-talk: A +3 Da shift is usually sufficient to avoid M+1 and M+2 natural isotope overlap for small molecules (< 500 Da). For larger molecules, the +4 Da shift (achieved via acid exchange) is safer to prevent "cross-talk" from the natural

    
     envelope.
    
Part 3: Validated Experimental Protocols

Safety Warning: Diazomethane is explosive, toxic, and a sensitizer.[1]

  • NEVER use ground glass joints (friction triggers explosion).[2]

  • NEVER use scratched glassware.[2]

  • ALWAYS use a blast shield and work in a high-flow fume hood.

Protocol A: Generation of Diazomethane-13C-d2

Target Yield: ~1 mmol in ether solution.

Materials:

  • This compound (Sigma/Millipore).

  • Mini-Diazald apparatus (Clear-Seal® joints, fire-polished).

  • KOH, Ethanol, Diethyl Ether (anhydrous), Carbitol (Diethylene glycol monoethyl ether).

Workflow:

  • Setup: Assemble the Mini-Diazald kit with a dry ice/isopropanol condenser. Place the receiver flask in a dry ice bath.

  • Base Solution: In the reaction vessel, dissolve 0.5g KOH in 1 mL water + 1 mL ethanol. Heat to 65°C using a water bath.

  • Precursor Addition: Dissolve ~250 mg Diazald-13C-d3 in 4 mL ether.

  • Distillation: Add the Diazald solution dropwise to the heated base. The yellow diazomethane gas will codistill with ether and condense in the cold receiver.

  • Result: A yellow ethereal solution of

    
    . Use immediately.
    
Protocol B: High-Fidelity Derivatization (+4 Da Shift)

To achieve the maximal mass shift (


), the acidic proton must be exchanged.
  • Dry Down: Evaporate the analyte sample to complete dryness.

  • Exchange: Re-dissolve in 50

    
     of 
    
    
    
    or deuterated methanol (
    
    
    ). Evaporate again. Repeat 2x.
    • Mechanism:[3][4][5][6][7]

      
      .
      
  • Derivatize: Add 200

    
     of the ethereal Diazomethane-13C-d2 solution.
    
  • React: Wait until the yellow color persists (indicates excess reagent) and bubbling stops (~1-5 mins).

  • Quench/Finish: Evaporate the ether/diazomethane under a gentle stream of Nitrogen. Re-constitute in mobile phase.

Workflow cluster_safety Safety Critical Checks Check1 No Ground Glass Joints Step1 Analyte Preparation (Dry Down) Check2 Blast Shield in Place Decision Need +4 Da Shift? Step1->Decision Exchange D2O/MeOD Exchange (3x Cycles) Decision->Exchange Yes NoExchange Proceed as is (+3 Da Shift) Decision->NoExchange No Reaction Add 13C-d2-Diazomethane (Yellow Solution) Exchange->Reaction NoExchange->Reaction Observe Monitor: Yellow Color Persists Bubbling Ceases Reaction->Observe Finish Evaporate N2 & Reconstitute Observe->Finish

Figure 2: Decision workflow for derivatization. The "Exchange" step is critical for maximizing mass shift.

Part 4: Data Interpretation & Troubleshooting

When analyzing the MS spectra, use the following mass calculations.

Example: Benzoic Acid (


, MW 122.12) 
SpeciesFormulaCalculated Mass (Monoisotopic)Shift
Unlabeled Methyl Ester

136.050
Standard Labeling (+3)


+3.02
Exchanged Labeling (+4)


+4.02

Troubleshooting Guide:

  • Low Yield: Old Diazald? (Check melting point).[2][8] Wet ether? (Water destroys diazomethane).

  • Polymethylene Formation: If you see peaks at M+14, M+28, etc., this indicates carbene insertion into the chain (polymethylene formation). Solution: Add a small amount of methanol to the reaction to catalyze the esterification and prevent polymerization.

  • Incomplete Labeling (M+3 vs M+4 mix): Incomplete

    
     exchange. Ensure the sample is thoroughly dried and exchanged if the +4 shift is required.
    
References
  • Mullard, A. (2016). 13C-Trimethylation enhancement using diazomethane (13C-TrEnDi). Nature Biotechnology.[9] Retrieved from [Link]

  • Schleicher, S., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry, 415,[10] 10. Retrieved from [Link]

Sources

quantifying isotopic purity of Diazald-N-methyl-13C-N-methyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantifying the Isotopic Purity of Diazald-(N-methyl-¹³C,d₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Purity

Diazald®-(N-methyl-¹³C,d₃), or N-(methyl-¹³C,d₃)-N-nitroso-p-toluenesulfonamide, is a specialized chemical reagent designed for the convenient and safer generation of diazomethane labeled with both Carbon-13 and deuterium.[1][2][3] This labeled diazomethane is an invaluable tool in synthetic chemistry and analytical sciences, primarily for:

  • Internal Standard Generation: Creating stable isotope-labeled (SIL) internal standards for quantitative mass spectrometry assays, which are the gold standard in pharmacokinetic and metabolic studies.

  • Mechanistic Studies: Tracing the fate of methyl groups in complex chemical reactions to elucidate reaction mechanisms.

  • Metabolic Flux Analysis: Following the incorporation of labeled methyl groups in biological systems.[4][5]

This guide compares the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind procedural choices and present robust, step-by-step protocols for each.

The Analytical Imperative: Resolving a Multi-Isotope System

The core analytical challenge lies in quantifying the relative abundance of all potential isotopologues of the N-methyl group within the Diazald molecule. The desired species is ¹³CD₃ , but several other isotopic variants may be present as impurities from the synthesis process.

IsotopologueMass Shift (from ¹²CH₃)Description
¹³CD₃ +4 Da Desired Product
¹²CD₃+3 DaDeuterated, but ¹²C
¹³CH₃+1 Da¹³C labeled, but not deuterated
¹²CH₃0 DaUnlabeled
Other variants+1, +2 DaPartially deuterated species (CDH₂, CD₂H)

A comprehensive analysis must be able to distinguish and quantify each of these species to provide a complete purity profile.

Method 1: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier technique for determining the overall isotopic distribution of a sample.[6][7][8]

Causality & Experimental Choice

We choose LC-MS for its high sensitivity, ability to separate the analyte of interest from non-volatile impurities, and its direct interface with mass analysis.[6] High-resolution instrumentation (e.g., Time-of-Flight (TOF) or Orbitrap) is critical. Its ability to provide accurate mass measurements allows for the unambiguous resolution of the different isotopologue peaks from potential isobaric interferences, which is a limitation of lower-resolution quadrupole instruments.[8][9]

Workflow for Isotopic Purity Analysis by LC-HRMS

cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_calc Purity Calculation prep1 Dissolve Diazald in Acetonitrile/Water prep2 Prepare Serial Dilutions (~1 µg/mL final) prep1->prep2 lc Inject into LC System (C18 Column) prep2->lc ms Acquire Full Scan MS Data (High Resolution, e.g., >20,000) lc->ms data1 Extract Ion Chromatogram for Diazald peak ms->data1 data2 Generate Mass Spectrum across the peak data1->data2 data3 Identify and Integrate Isotopologue Peaks data2->data3 calc1 Calculate Relative Abundance of each isotopologue data3->calc1 calc2 Report % Isotopic Purity for ¹³CD₃ calc1->calc2

Caption: LC-HRMS workflow for isotopic purity determination.

Experimental Protocol: LC-HRMS
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the Diazald-(N-methyl-¹³C,d₃) sample in a suitable solvent like acetonitrile to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions in 50:50 acetonitrile:water to a final concentration suitable for ESI-MS analysis (e.g., 1 µg/mL).

    • Self-Validation: Prepare a similar solution of unlabeled Diazald to establish its retention time and natural isotopic pattern.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • MS Conditions (Positive ESI Mode):

    • Acquisition Mode: Full Scan (m/z 150-350)

    • Resolution: Set to >20,000 FWHM.

    • Ion Source: Electrospray Ionization (ESI), positive mode. The molecule will likely be detected as its protonated form [M+H]⁺ or sodium adduct [M+Na]⁺.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run to ensure high mass accuracy.

  • Data Analysis:

    • Identify the chromatographic peak for Diazald.

    • Average the mass spectrum across this peak, subtracting background noise.

    • Extract the ion intensities for the [M+H]⁺ adduct of each expected isotopologue. For Diazald (C₈H₁₀N₂O₃S, MW 214.24), the expected masses will be centered around m/z 219 (for the desired ¹³CD₃ species).

    • Calculate the percentage of each isotopologue by dividing its peak intensity by the sum of all related isotopologue intensities.

    • Isotopic Purity (%) = [Intensity(¹³CD₃) / Σ(Intensities of all isotopologues)] x 100

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a complementary, non-destructive method that provides site-specific isotopic information. While MS gives the overall distribution, NMR can definitively confirm the location of the labels and is exceptionally sensitive to certain key impurities. A combination of both ¹H and ¹³C NMR provides a complete picture.[10]

Causality & Experimental Choice
  • ¹H NMR: This is the most direct and powerful method for detecting and quantifying non-deuterated impurities. The principle is simple: the desired ¹³CD₃ group has no protons and will be silent in the ¹H NMR spectrum. Any signal appearing in the N-methyl region (typically ~3.2 ppm) directly corresponds to an impurity (e.g., ¹³CH₃ or ¹²CH₃).[11][12]

  • ¹³C NMR: This technique directly observes the labeled carbon atom. The coupling of the carbon to deuterium (¹J C-D coupling) results in a characteristic multiplet signal, confirming the ¹³C-D bond. The low natural abundance of ¹³C (1.1%) means the signal for the labeled carbon will be dramatically enhanced, confirming ¹³C enrichment.[11][13]

Expected NMR Signals for the N-Methyl Group

cluster_H1 ¹H NMR Spectrum (~3.2 ppm) cluster_C13 ¹³C NMR Spectrum (~35 ppm) H1_desired No Signal (Desired ¹³CD₃) H1_imp1 Singlet (¹²CH₃ Impurity) H1_imp2 Doublet (¹³CH₃ Impurity) C13_desired Septet (1:3:6:7:6:3:1) (Desired ¹³CD₃) C13_imp1 Quartet (1:3:3:1) (¹³CH₃ Impurity)

Sources

Cost-Benefit & Technical Comparison: Labeled Diazald vs. Methyl Iodide for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For isotopic labeling (


, 

, or

), Methyl Iodide (MeI) is the industry-standard feedstock due to its direct availability, high atom economy, and lower cost. Labeled Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) is a premium, niche precursor used solely to generate labeled Diazomethane (

).

The Verdict:

  • Use Labeled Methyl Iodide for 90% of O-methylation, N-methylation, and S-methylation tasks. It is the most cost-effective and safest route.

  • Use Labeled Diazald only when the chemistry strictly demands diazomethane, such as in Arndt-Eistert homologation , cyclopropanation , or methylation of highly acid-sensitive substrates where the basic conditions of MeI alkylation would cause decomposition.

Technical Background: The Chemistry of the Label

To understand the cost implication, one must trace the origin of the isotopic label. Labeled Diazald is rarely a primary feedstock; it is synthesized from labeled methylamine, which in turn is often derived from labeled methanol or methyl iodide.

1.1. The Supply Chain of the Isotope

The cost of labeled Diazald includes the "synthesis tax"—the cumulative yield losses and labor required to convert a simple methyl source into a complex nitroso-sulfonamide.


  • Atom Economy:

    • MeI (MW 142): Delivers a methyl group (MW 15). Waste: Iodide (MW 127).

    • Diazald (MW 214): Delivers a methyl group (MW 15) as

      
      . Waste: Tosyl group + Water.
      
    • Result: Diazald carries significantly more "dead weight," increasing the cost per millimole of label delivered.

Comparative Analysis: Diazald vs. Methyl Iodide
Criterion 1: Cost Efficiency
FeatureLabeled Methyl Iodide (

)
Labeled Diazald (

)
Market Price Low (~$150/g). Commodity isotope.[1][2][3]High (

1000/g) or Custom Synthesis.
Atom Economy High. Direct transfer of label.Low. Label is <10% of reagent mass.
Yield >90% for standard alkylations.60–70% conversion to Diazomethane.
Hidden Costs Minimal (Standard syringe/septum).High (Dedicated glassware, blast shields).
Criterion 2: Safety & Operational Overhead
  • Methyl Iodide:

    • Hazards: Volatile, carcinogen, neurotoxin.

    • Control: Standard fume hood, nitrile/laminate gloves.

    • Risk:[4][5][6] Manageable chronic risk.

  • Diazald (Diazomethane):

    • Hazards:Explosive (shock sensitive), highly toxic (pulmonary edema).

    • Control: Requires fire-polished glassware (no ground joints), blast shields, and dedicated "Diazald kits" (e.g., Clear-Seal®).

    • Risk:[4][5][6] Acute catastrophic risk.

  • Alternative (TMSCHN

    
    ): 
    
    • Hazards: Non-explosive but fatally toxic upon inhalation.

    • Note: Often used as a safer liquid alternative, but labeled TMSCHN

      
       is rarely available off-the-shelf.
      
Criterion 3: Reaction Performance
ApplicationMethyl Iodide (MeI)Diazomethane (

)
Carboxylic Acids Requires Base (

,

).[7] Good for robust substrates.
Excellent. Neutral conditions. Instant reaction. No workup (evaporate solvent).
Phenols Standard Williamson Ether synthesis.Excellent. Very mild.
Homologation Impossible. Cannot insert

.
Required. (Arndt-Eistert). Converts

.
Cyclopropanation Requires Simmons-Smith (Zn/Cu).Transition metal catalyzed (Pd/Rh) carbene insertion.
Decision Matrix: Selecting the Right Reagent

The following decision tree illustrates the logical flow for selecting the appropriate labeling reagent.

decision_tree Start Start: Need to Introduce Labeled Methyl Group Type What is the Reaction Type? Start->Type Alkylation O/N/S-Alkylation Type->Alkylation Homologation Homologation / Cyclopropanation Type->Homologation Insert CH2 Substrate Is Substrate Base-Sensitive? Alkylation->Substrate Diazald Use Labeled Diazald (Premium Route) Homologation->Diazald MeI Use Labeled Methyl Iodide (Standard Route) Substrate->MeI No (Stable) Substrate->Diazald Yes (Sensitive) TMS Consider Labeled TMSCHN2 (If available/applicable) Substrate->TMS Alternative

Figure 1: Decision matrix for selecting between Methyl Iodide and Diazald based on reaction type and substrate stability.

Experimental Protocol: Synthesis of -Diazomethane

If your cost-benefit analysis points to Diazald (e.g., for an Arndt-Eistert synthesis of a labeled drug metabolite), you will likely need to synthesize the precursor yourself to avoid exorbitant commercial prices.

Step 1: Synthesis of

-Diazald
  • Precursor:

    
    -Methylamine hydrochloride (commercially available).
    
  • Reagents: p-Toluenesulfonyl chloride (TsCl), Sodium Nitrite (

    
    ).
    
  • Sulfonylation: React

    
    -Methylamine with TsCl in pyridine or aqueous NaOH to form N-(
    
    
    
    -methyl)-p-toluenesulfonamide
    .
    • Yield: Typically 85–95%.[8]

  • Nitrosation: Treat the sulfonamide with

    
     in acetic acid/acetic anhydride or dilute acid.
    
    • Product:N-(

      
      -methyl)-N-nitroso-p-toluenesulfonamide  (Labeled Diazald).[9][10]
      
    • Precipitation: The product precipitates as yellow crystals. Filter and dry.[11]

Step 2: Generation of

-Diazomethane

WARNING: Perform behind a blast shield in a dedicated hood. Use only fire-polished glassware (Clear-Seal®).

  • Setup: Assemble a "Mini-Diazald" apparatus with a cold finger condenser (filled with dry ice/isopropanol) and a receiving flask cooled to -78°C.

  • Reagents:

    • Dissolve KOH (5g) in water (8mL) and Ethanol (10mL) in the reaction flask.

    • Dissolve

      
      -Diazald (5g, ~23mmol) in Diethyl Ether (45mL).
      
  • Distillation:

    • Heat the KOH mixture to 65°C.

    • Add the Diazald/Ether solution dropwise.[8]

    • The yellow gas (

      
      ) will co-distill with ether and condense in the receiver.
      
  • Quantification: Titrate an aliquot with benzoic acid to determine precise concentration before use.

Conclusion

For 95% of isotopic labeling needs, Labeled Methyl Iodide is the superior choice due to cost, safety, and atom economy. Labeled Diazald should be reserved exclusively for "surgical" applications where the unique reactivity of diazomethane (carbene insertion or neutral methylation) is irreplaceable. Attempting to use Diazald as a general methylating agent is economically inefficient and introduces unnecessary safety risks.

References
  • Sigma-Aldrich. "Diazald® and Diazomethane Generators." Technical Bulletin AL-180. Link

  • Organic Syntheses. "p-TOLYLSULFONYLMETHYLNITROSAMIDE." Org.[11][8] Synth.1954 , 34,[11] 96. Link

  • Proctor, L. "Synthesis of radiolabeled compounds for clinical studies." Journal of Labelled Compounds and Radiopharmaceuticals, 2010.
  • ChemicalBook. "Iodomethane-13C Product Prices and Availability." Link

  • Centers for Disease Control (CDC). "Trimethylsilyldiazomethane: Toxicity and Safety Alerts." Link

Sources

Safety Operating Guide

Personal protective equipment for handling Diazald-N-methyl-13C-N-methyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical importance of robust safety protocols when handling potent chemical reagents. This guide provides essential safety and logistical information for the use of Diazald-N-methyl-13C-N-methyl-d3, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. The isotopically labeled nature of this compound does not alter its chemical reactivity or inherent hazards compared to its unlabeled counterpart; therefore, the precautions for handling Diazald apply directly. Diazald is a precursor to diazomethane, a highly toxic, carcinogenic, and potentially explosive gas. Furthermore, N-nitroso compounds as a class are considered potential carcinogens.[1] This guide is structured to provide a comprehensive framework for the safe handling of this compound in a laboratory setting.

Hazard Assessment and Risk Mitigation

This compound is a solid that poses several significant hazards:

  • Skin and Eye Irritant: Direct contact can cause irritation.[2]

  • Potential Carcinogen: N-nitroso compounds are a class of chemicals that are often carcinogenic.[1]

  • Precursor to Diazomethane: When treated with a base, Diazald generates diazomethane, a highly toxic and explosive gas. All handling procedures must be designed to prevent the unintentional generation of diazomethane.

Given these hazards, a multi-layered approach to safety is essential, with PPE being the last line of defense after engineering and administrative controls.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is paramount to ensuring user safety. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 4 mil thickness)Provides a primary and secondary barrier against skin contact. Nitrile offers good chemical resistance to many organic compounds.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a face shieldProtects against splashes of solvents or reagents and potential projectiles in the event of an unexpected reaction.
Body Protection Flame-resistant lab coatOffers protection against splashes and minimizes skin exposure. Flame resistance is crucial due to the potential for fire.
Respiratory Protection Not typically required when handling the solid in a certified chemical fume hood.A properly functioning chemical fume hood provides adequate respiratory protection from dust or vapors.

It is imperative that all PPE is inspected before each use and that single-use items, such as gloves, are not reused.[3]

Glove Selection and Use Protocol
  • Inspection: Before donning, visually inspect each glove for any signs of degradation, such as discoloration, punctures, or tears.

  • Donning (Double-Gloving):

    • Don the first pair of nitrile gloves, ensuring a snug fit.

    • Don the second pair of nitrile gloves over the first, creating a double barrier.

  • Doffing:

    • To remove the outer glove, grasp the cuff and peel it off, turning it inside out.

    • To remove the inner glove, slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off, again turning it inside out. This prevents contact with the potentially contaminated outer surface of the glove.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.

Operational Plan: Safe Handling Workflow

All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify chemical fume hood certification and function prep_ppe->prep_hood prep_area Designate and prepare a clean work area within the hood prep_hood->prep_area weigh Weigh Diazald in a tared, sealed container prep_area->weigh dissolve Dissolve in a suitable non-basic solvent weigh->dissolve decontaminate Decontaminate glassware and work surfaces dissolve->decontaminate dispose_solid Dispose of solid waste in a labeled hazardous waste container decontaminate->dispose_solid dispose_liquid Dispose of liquid waste in a labeled hazardous waste container dispose_solid->dispose_liquid doff_ppe Doff and dispose of PPE dispose_liquid->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: Safe handling workflow for this compound.

Disposal Plan: Decontamination and Waste Management

Proper disposal of hazardous waste is a critical component of laboratory safety.[4]

Decontamination of Work Surfaces and Glassware

Work surfaces and glassware that have come into contact with Diazald should be decontaminated. A recommended procedure involves treatment with a solution of hydrobromic acid in acetic acid, which has been shown to be effective in destroying nitrosamines.[5] Alternatively, a thorough cleaning with soap and water followed by a solvent rinse (e.g., acetone) can be used for routine cleaning of glassware.

Waste Disposal

All waste generated from handling this compound, including contaminated gloves, weigh boats, and solvent rinses, must be disposed of as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a separate, clearly labeled, sealed container. Do not mix with incompatible waste streams.

Quenching of Potential Diazomethane

In the event of an unintentional reaction that may have generated diazomethane (e.g., contact with a basic solution), the resulting mixture should be quenched before disposal. This can be achieved by slowly adding acetic acid to the cooled reaction mixture until the yellow color of diazomethane disappears and gas evolution ceases.[6][7]

Disposal Workflow Diagram

cluster_waste_collection Waste Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal collect_solid Collect solid waste (gloves, weigh boats) in a labeled hazardous waste container arrange_pickup Arrange for hazardous waste pickup with your institution's EHS department collect_solid->arrange_pickup collect_liquid Collect liquid waste (solvent rinses) in a labeled hazardous waste container collect_liquid->arrange_pickup decon_glassware Decontaminate glassware with appropriate procedure decon_glassware->arrange_pickup decon_surface Decontaminate work surfaces decon_surface->arrange_pickup

Caption: Disposal workflow for this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill:

    • Small Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Decontaminate the spill area.

    • Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

References

  • Chem Service Inc. (2016). Safety Data Sheet: N-Methyl-N-nitroso-p-toluenesulfonamide.
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. Cancer Research, 48(3), 522-526.
  • Sigma-Aldrich. (2025).
  • University of Connecticut. (2018). CB-LSOP-diazomethane-4-18.docx.
  • University of Illinois Division of Research Safety. (n.d.). Diazomethane.
  • Yale Environmental Health & Safety. (2021).
  • ACS Publications. (2019).
  • BenchChem. (n.d.). Technical Support Center: Decontamination Protocols for Nitrosodifluoroamine Spills.
  • CDN Isotopes. (n.d.). N-Methyl-d3-N-nitroso-p-toluenesulfonamide.
  • ChemicalBook. (n.d.). This compound CAS 102832-11-1.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • NIH. (2022). Waste Disposal Guide 2022.
  • PubChem. (n.d.). N-Methyl-N-nitrosourea.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). Diazald® 99% 80-11-5.
  • Stanford University Environmental Health & Safety. (n.d.). 24-002a - General Use SOP - Carcinogens.
  • STOP Carcinogens
  • The West Group at the University of Alberta. (2012).
  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • University of Pittsburgh. (n.d.). Guidelines for Working with Carcinogens.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Wikipedia. (n.d.). Diazald.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.